Product packaging for Vanadium stannide(Cat. No.:)

Vanadium stannide

Cat. No.: B13811248
M. Wt: 271.53 g/mol
InChI Key: ICVJFYCDBNXDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanadium Stannide (CAS 12040-03-8) is an intermetallic compound supplied as a high-purity material for research and development purposes. This compound is part of a broader class of vanadium-based materials known for their valuable properties, including high hardness, structural stability, and potential as a catalyst . Vanadium compounds, in general, exhibit a remarkable ability to exist in multiple oxidation states, which contributes to their reactivity and utility in various chemical processes . As a research chemical, this compound is of significant interest in the fields of materials science and solid-state chemistry for exploring new alloy systems, intermetallic phases, and advanced materials for specialized applications. Its study can contribute to the development of novel materials with tailored mechanical and electronic properties. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula SnV3 B13811248 Vanadium stannide

Properties

Molecular Formula

SnV3

Molecular Weight

271.53 g/mol

InChI

InChI=1S/Sn.3V

InChI Key

ICVJFYCDBNXDMT-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[V].[Sn]

Origin of Product

United States

Synthetic Methodologies for Vanadium Stannide Compounds

High-Temperature Solid-State Reaction Techniques

High-temperature methods are the most conventional routes for synthesizing intermetallic compounds like vanadium stannide. These techniques involve the direct reaction of elemental constituents at elevated temperatures, promoting diffusion and phase formation in the solid state.

Arc-melting is a widely utilized technique for producing high-purity metallic alloys and intermetallic compounds, particularly those involving reactive or high-melting-point elements such as vanadium. The process involves striking a high-current electric arc between a non-consumable tungsten electrode and the raw materials, which are placed in a water-cooled copper hearth. google.com This generates intense heat, melting the elemental vanadium and tin powders.

The synthesis is conducted under a vacuum or in an inert atmosphere (e.g., argon) to prevent the molten, highly reactive metals from oxidizing. google.comepa.gov To ensure homogeneity, the resulting metallic "button" is typically flipped and re-melted several times. This technique is effective for producing various M-A-X phases, where M can be vanadium and A can be tin. fiu.edu The rapid cooling inherent in the water-cooled hearth can sometimes result in the formation of metastable phases, which may require subsequent heat treatment.

Table 1: Arc-Melting Synthesis for Vanadium-based Intermetallics This table is interactive and showcases parameters for related material synthesis, illustrating the general process.

Compound System Precursors Atmosphere Key Findings
M₂AC Phases (M=V, A=Sn) Elemental Powders Vacuum / Inert Gas Effective for producing bulk M₂AC carbide phases. fiu.edu
Titanium Aluminide Titanium Sponge, Aluminum Vacuum Double melting is often used to ensure ingot homogeneity. google.com
Vanadium-Aluminum Alloy Vanadium Oxide, Aluminum Controlled A thermite reaction initiated by a fuse wire melts the components, followed by purification. epa.gov

Induction Melting Procedures

Induction melting is another prominent method for synthesizing high-purity alloys by using electromagnetic induction to heat and melt the metallic constituents. am-material.comamazemet.com The raw materials are placed in a crucible, which is surrounded by a copper coil. A high-frequency alternating current is passed through the coil, generating a fluctuating magnetic field that induces eddy currents within the charge, leading to rapid and uniform heating and melting. amazemet.com

For reactive alloys like this compound, vacuum induction melting (VIM) is often employed. am-material.com The process is carried out under vacuum to minimize contamination from atmospheric gases, ensuring a high-purity final product. google.com An alternative, cold crucible induction melting (CCIM), is particularly suited for highly reactive metals like vanadium. totalmateria.com In CCIM, the water-cooled copper crucible prevents contamination by forming a solid "skull" of the melt material in contact with the crucible walls, effectively containing the liquid metal within a shell of its own solid phase. totalmateria.com

Table 2: Induction Melting Process Parameters This interactive table provides example parameters from induction melting processes for related alloys.

Alloy System Method Vacuum Level Smelting Power Smelting Temperature Refining Time
Aluminum-Tin Alloy Vacuum Induction Melting >20 Pa 30-70 kW 700-1000 °C 1-5 minutes
Reactive Metals (e.g., V) Cold Crucible Induction Melting Inert Gas / Vacuum High-Frequency High Varies
High-Purity Alloys Vacuum Induction Melting High Vacuum Varies Varies Varies

Sintering and Annealing Protocols

Sintering and annealing are crucial thermal treatments often used as primary synthesis routes or as post-processing steps to enhance the properties of this compound compounds. Sintering involves compacting powders and heating them to a temperature below their melting point, causing the particles to bond and form a coherent solid mass. issp.ac.ru This process is used to control density and microstructure. For instance, electrospinning assisted by high-temperature sintering has been used to fabricate V₂O₃ nanoparticles embedded in carbon nanofibers. acs.org

Annealing is a heat treatment that alters a material's microstructure to improve properties such as ductility and homogeneity. It is frequently applied to alloys produced by melting or mechanical alloying to relieve internal stresses, promote grain growth, and achieve the desired equilibrium crystal structure. In the synthesis of V₂O₅ thin films, both sintering and annealing temperatures were shown to increase the grain size. researchgate.net Similarly, post-sintering annealing is critical for some cold-sintered materials to improve their density and electrical conductivity. tandfonline.com

Table 3: Sintering and Annealing Protocols for Vanadium Compounds This interactive table details various thermal treatment protocols for vanadium-based materials.

Material Process Temperature (°C) Duration Atmosphere Outcome
V₂O₅ Thin Films Annealing 250 - 400 Not specified Air Increased grain size. researchgate.net
V₂O₃@PNCNFs Sintering High Temperature Not specified Not specified Formation of V₂O₃ nanoparticles. acs.org
VO₂ Nanoparticle Films Intense Pulsed Light Sintering Corresponds to 1400-2000 V 4 ms (B15284909) pulses Air Formation of granular VO₂ films. researchgate.net
BaTiO₃ (for comparison) Cold Sintering & Annealing 900 Not specified Not specified Completed consolidation and reaction. tandfonline.com

Solution-Based and Mechanochemical Approaches

These methods offer alternative pathways to synthesizing this compound compounds, often at lower temperatures than solid-state reactions, and can yield materials with unique properties, such as nanostructured morphologies.

Wet chemical methods, particularly co-precipitation, are effective for producing homogenous, multi-component oxide nanoparticles. researchgate.net This technique has been successfully applied to synthesize vanadium-doped tin oxide nanoparticles. researchgate.net The process typically involves dissolving precursor salts, such as tin tetrachloride (SnCl₄) and a vanadium salt like vanadium(III) acetylacetonate (B107027) or vanadium oxytrichloride, in a suitable solvent. researchgate.netgrafiati.com

A precipitating agent is then added, or the solution's pH or temperature is adjusted, to induce the simultaneous precipitation of the metal hydroxides or oxides. cdnsciencepub.comacademie-sciences.fr The resulting precipitate is filtered, washed, and calcined at elevated temperatures to yield the final crystalline oxide powder. This method allows for excellent control over particle size and composition by manipulating parameters like reactant concentration, pH, and temperature. grafiati.com

Table 4: Co-precipitation Synthesis of Vanadium-Tin Oxides This interactive table summarizes findings from co-precipitation methods.

Target Compound Precursors Method Key Parameters Resulting Particle Size
V-doped SnO₂ Vanadium(III) acetylacetonate, Tin tetrachloride Hydrolysis & Co-precipitation Not specified Decrease in grain size with V-doping. researchgate.net
V₂O₅-doped SnO₂ Vanadium(V) oxytrichloride, Tin(IV) chloride Co-precipitation & Calcination Controlled pH, temp. 5.2 - 6.5 nm. grafiati.com
SnO₂ (for comparison) Tin(IV) chloride Co-precipitation & Calcination Calcined at 550 °C ~24.6 nm crystallite size.
Sn(IV) Vanadate (B1173111) Tin(IV) chloride, Sodium metavanadate Co-precipitation pH 2.5 Not specified (ion-exchanger). cdnsciencepub.com

Mechanosynthesis and Ball Milling

Mechanosynthesis, or mechanical alloying, is a solid-state powder processing technique that utilizes high-energy ball milling to induce chemical reactions and phase changes at or near room temperature. bham.ac.ukacs.org This method is capable of producing a variety of materials, from amorphous alloys to nanocrystalline compounds, that can be difficult to synthesize via conventional routes. whiterose.ac.uk

In the context of this compound, mechanosynthesis would involve milling elemental vanadium and tin powders together in a high-energy ball mill. The repeated fracturing and cold-welding of the powder particles under the high impact energy of the milling balls leads to intimate mixing at the atomic level and the eventual formation of the desired alloy phase. The process has been successfully used to prepare other vanadium compounds, such as vanadium nitride (VN) and vanadium carbide (VC), by milling the elemental vanadium in a reactive nitrogen or carbon atmosphere/environment. researchgate.netresearchgate.net Key parameters influencing the final product include milling time, ball-to-powder mass ratio, milling intensity, and the atmosphere inside the milling vial. researchgate.net

Table 5: Mechanosynthesis Parameters for Vanadium Compounds This interactive table shows parameters for producing vanadium compounds via ball milling.

Target Compound Precursors Mill Type Milling Time Atmosphere Key Outcome
Vanadium Nitride (VN) Vanadium metal Planetary Ball Mill 8 hours Pressurized Nitrogen Nanometric VN particles. bham.ac.ukresearchgate.net
Vanadium Carbide (VCₓ) V₂O₅, Mg, Graphite Planetary Ball Mill Not specified Not specified Formation of self-sustained reaction. researchgate.net
Li-TM-O (TM=V) Li₂O, Vanadium Oxides Not specified Not specified Not specified Disordered rock-salt structure. whiterose.ac.uk
Vanadium(III) β-diketonates Vanadium chloride, β-diketonates Not specified Not specified Solvent-free Yields of 43-85%. acs.org

Flux-Assisted Growth Techniques (Metal-Flux, Salt-Flux)

Flux-assisted growth is a prominent method for synthesizing single crystals of intermetallic compounds, including those that are metastable or melt incongruently. nsf.govosti.gov The technique utilizes a molten medium, or flux, which acts as a solvent for the reactant elements at temperatures significantly below the melting points of the final products. northwestern.edu This approach facilitates the diffusion of reactants, enabling crystal growth under controlled thermodynamic conditions. acs.orgacs.org The choice of flux is critical and depends on factors such as its melting point, boiling point, and reactivity with the constituent elements. northwestern.edu

Metal-Flux Growth In metal-flux synthesis, a low-melting-point metal or a eutectic mixture of metals serves as the solvent. nih.gov For the synthesis of this compound, tin (Sn) itself can be employed as a reactive flux. osti.govnorthwestern.edu In this scenario, elemental vanadium is dissolved in an excess of molten tin. The mixture is heated to a high temperature to ensure homogenization and then slowly cooled, allowing crystals of specific vanadium-tin phases to precipitate. The excess tin flux is later removed, typically by centrifugation at a temperature above its melting point or by chemical etching with a suitable acid that does not react with the product. This method has been successfully used to prepare a variety of binary and ternary intermetallic compounds. northwestern.edu For instance, related systems like ternary barium vanadium pnictides have been grown from molten lead (Pb) and antimony (Sb) fluxes. nih.govresearchgate.net

Salt-Flux Growth Alternatively, salt-flux synthesis employs molten inorganic salts, such as halides or chalcogenides, as the reaction medium. nsf.govosti.govamazonaws.com This method is particularly effective for synthesizing materials like oxides and carbides at lower temperatures than traditional solid-state reactions. amazonaws.comresearchgate.net In a typical synthesis, the reactants (vanadium and tin) are mixed with a salt, which becomes a liquid solvent upon heating, facilitating the reaction. amazonaws.com The use of a salt flux can help circumvent the high melting points of reactants and reduce diffusion distances, which is advantageous for forming nanosized materials. researchgate.net For example, the formation of nanostructured vanadium carbide has been achieved using a salt-flux method, demonstrating its utility for creating vanadium-based compounds. researchgate.net The selection of the salt is crucial to avoid unwanted side reactions and to ensure it can be easily separated from the final product, usually by washing with a solvent like water or ethanol. amazonaws.com

Table 1: Comparison of Flux-Assisted Growth Techniques

Feature Metal-Flux Growth Salt-Flux Growth
Flux Medium Low-melting point metals or alloys (e.g., Sn, Pb, Ga). northwestern.edunih.gov Molten inorganic salts (e.g., halides, chalcogenides). nsf.govamazonaws.com
Typical Reactants Elemental metals (e.g., V, Sn). northwestern.edu Elements or precursor compounds. researchgate.net
Operating Principle Reactants dissolve in molten metal, and crystals precipitate upon cooling. nih.gov Reactants dissolve and react in a molten salt solvent. amazonaws.com
Key Advantage Can grow large, high-quality single crystals of intermetallics. nih.gov Enables lower synthesis temperatures, potentially yielding nanomaterials. researchgate.net
Example Application Synthesis of ternary barium vanadium pnictides using Pb and Sb flux. researchgate.net Synthesis of nanostructured vanadium carbide. researchgate.net

Advanced and Emerging Synthetic Strategies

Beyond traditional flux growth, several advanced synthetic strategies are being explored to create novel this compound compounds with precisely controlled structures and properties.

Chemical Vapor Transport Synthesis

Chemical Vapor Transport (CVT) is a powerful technique for growing high-purity, single-crystalline materials. researchgate.net The process occurs in a sealed, evacuated ampoule, typically made of quartz, containing the polycrystalline source material (e.g., pre-reacted this compound powder) and a transport agent. researchgate.netnih.gov A temperature gradient is established across the ampoule. The transport agent, often a halogen like iodine, reacts with the source material in the hotter zone to form volatile gaseous species. researchgate.net These gaseous molecules diffuse to the cooler zone, where the reverse reaction occurs, leading to the decomposition of the gas and the deposition of high-quality crystals. nih.govrsc.org While not yet widely reported for vanadium stannides specifically, CVT is extensively used for synthesizing analogous vanadium compounds such as V₅S₈, VSe₂, and V₃O₅, using transport agents like iodine and tellurium tetrachloride (TeCl₄). researchgate.netnih.govresearchgate.net The success of CVT in these related systems suggests its high potential for the synthesis of crystalline this compound phases.

High-Pressure Synthesis Methodologies

The application of high pressure during synthesis can dramatically alter reaction pathways and stabilize crystallographic phases that are inaccessible under ambient conditions. rsc.org In high-pressure synthesis, reactants are subjected to pressures of several gigapascals (GPa) and often high temperatures, using equipment like a diamond-anvil cell or a multianvil apparatus. rsc.orgacs.org This extreme environment can overcome kinetic barriers and lead to the formation of dense, novel materials with unique electronic or mechanical properties. For example, a novel vanadium nitride (VN₂) was synthesized at pressures above 73 GPa, and vanadium diboride (VB₂) was formed at 8 GPa. rsc.orgacs.orgresearchgate.net Similarly, studies on M₂AC phases (where M=V, A=Sn, C=Carbon) have investigated their behavior under extreme pressure. fiu.edu This methodology represents a frontier for discovering new this compound compounds with potentially enhanced superconducting or thermoelectric properties.

Electrocrystallization Pathways

Electrocrystallization is an electrochemical synthesis method where a crystalline product is formed on an electrode surface through the application of an electric potential or current. unacademy.commdpi.com The process involves the reduction or oxidation of precursor ions from a solution (the electrolyte), leading to nucleation and crystal growth. mdpi.com For this compound synthesis, this would likely involve an electrolyte containing salts of both vanadium and tin. chemscene.com By carefully controlling parameters such as electrode potential, current density, temperature, and electrolyte composition, it is possible to influence the phase, morphology, and crystallinity of the deposited material. researchgate.net Electrocrystallization has been used to produce vanadium oxides and is a standard technique for metal deposition. unacademy.comresearchgate.net A related technique, gas-diffusion electrocrystallization (GDEx), has been developed for the selective recovery of elements like vanadium from solutions. firefly-project.eu This pathway offers a low-temperature, solution-based route to this compound films or nanocrystals.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants, offering benefits such as rapid reaction rates, enhanced energy efficiency, and uniform heating compared to conventional methods. bohrium.comnih.gov The direct interaction of microwaves with the reactants can lead to the formation of unique, metastable phases. utexas.edu The synthesis is typically carried out in a microwave reactor using either solid-state precursors or solutions. This technique has been successfully employed to create a variety of vanadium-based materials, including vanadium-doped phosphates and tin sulfides. nih.govutexas.edu The ability to rapidly synthesize materials with controlled particle sizes makes this an attractive emerging method for producing nanostructured this compound powders for applications in energy storage or catalysis. utexas.eduacs.org

Modulated Elemental Reactants Techniques

The modulated elemental reactants (MER) method is a sophisticated technique used to synthesize complex, layered materials, often referred to as ferecrystals. This approach involves the sequential deposition of ultra-thin, amorphous layers of the constituent elements onto a substrate under high vacuum. A subsequent, gentle annealing step provides the energy for the elements to crystallize and self-assemble into a thermodynamically stable or metastable intergrowth structure, where different crystal lattices are stacked in a repeating pattern. researchgate.netresearchgate.net This method has been explicitly used to create tin-vanadium chalcogenide ferecrystals, such as (SnSe)₁.₁₅VSe₂, where bilayers of SnSe intergrow with single layers of VSe₂. researchgate.netosti.gov The technique allows for precise control over the stoichiometry and layering, making it a powerful tool for designing new metastable this compound compounds with anisotropic properties. acs.orgresearchgate.net

Table 2: Overview of Advanced and Emerging Synthetic Strategies

Synthesis Method Key Principle Typical Product Research Findings
Chemical Vapor Transport (CVT) Gas-phase transport of material via a chemical agent along a temperature gradient. researchgate.net High-purity single crystals. rsc.org Used to grow single crystals of V₅S₈ and VSe₂. researchgate.netresearchgate.net
High-Pressure Synthesis Application of extreme pressure (GPa range) to induce phase transformations or new reactions. rsc.org Dense, novel crystal structures. Synthesis of VN₂ above 73 GPa and VB₂ at 8 GPa. rsc.orgacs.org
Electrocrystallization Electrochemical deposition from a solution containing precursor ions onto an electrode. unacademy.commdpi.com Thin films, nanocrystals. researchgate.net Used to deposit vanadium oxides from VOSO₄ solutions. researchgate.net
Microwave-Assisted Synthesis Rapid, volumetric heating of reactants using microwave radiation. bohrium.comutexas.edu Nanoparticles, powders. Enables synthesis of metastable phases and doped materials like LiFe₁₋ₓVₓPO₄. utexas.edu
Modulated Elemental Reactants (MER) Annealing of sequentially deposited, atomically thin layers of elemental precursors. researchgate.net Layered intergrowth compounds (ferecrystals). researchgate.net Successfully used to create (SnSe)₁.₁₅VSe₂ ferecrystals. researchgate.netosti.gov

Control of Stoichiometry and Phase Purity during Synthesis

The synthesis of this compound compounds with specific stoichiometries and high phase purity is a significant challenge due to the existence of multiple stable and metastable phases in the V-Sn binary system. The precise control of experimental parameters is paramount to obtaining the desired compound, such as V₃Sn or VSn₂, and avoiding the formation of unwanted secondary phases. Key factors that influence the stoichiometry and phase purity include the initial precursor ratio, reaction temperature, annealing duration, and the chosen synthesis technique.

Intermetallic phases like vanadium stannides are characterized by a clearly defined stoichiometric composition of their constituent elements, where the atoms are arranged at specific positions within the unit cell. rsc.org Even small deviations from the ideal synthesis conditions can lead to the formation of different VₓSnᵧ systems or the inclusion of unreacted precursors and impurity phases. aip.org For instance, studies on V₃Sn have reported the presence of minor impurity phases, including various oxide phases of vanadium and tin, as well as the hexagonal V₃Sn phase alongside the desired A15 cubic structure. unibo.it

The successful synthesis of phase-pure vanadium stannides often requires exploratory efforts to map out the optimal reaction pathways. rsc.org The V-Sn phase diagram indicates the existence of at least two intermetallic compounds: V₃Sn and a phase previously designated as V₂Sn₃, which has been identified as VSn₂ with a CuMg₂-type structure. researchgate.net Achieving equilibrium and, consequently, phase purity often necessitates prolonged annealing times, sometimes extending for several months at specific temperatures. For example, Sn-V alloys have been annealed for over six months at temperatures of 250°C and 600°C to ensure they reach equilibrium. researchgate.net

The choice of synthesis method also plays a critical role. Solid-state reactions, a common route for producing intermetallic compounds, require careful control over the stoichiometry of the starting materials and the thermal processing schedule. The use of a tin flux can be advantageous in circumventing the formation of binary antimonide phases when working with more complex ternary systems involving antimony. acs.org However, the similar X-ray scattering factors of tin and antimony can present challenges in structural characterization. acs.org

For thin-film synthesis, techniques like physical vapor deposition (PVD) offer precise control over material composition, even allowing for the creation of phases far from thermodynamic equilibrium. rsc.org Similarly, chemical vapor deposition (CVD) is noted for its ability to produce uniform films with precise control over stoichiometry and phase by carefully tuning parameters like precursor molar fractions and temperature. whut.edu.cnntu.edu.sg

The challenges in controlling stoichiometry are not unique to the V-Sn system but are common in the synthesis of many vanadium compounds, such as oxides and sulfides. acs.orgnih.govnih.gov In the synthesis of vanadium sulfides, for example, the V/S stoichiometry is controlled by varying sample coverage and sulfur pressure during annealing. acs.orgnih.gov Similarly, in vanadium oxide synthesis, the final stoichiometry is highly dependent on the annealing temperature and the mole fraction ratios of the precursors. aip.org These examples from related vanadium systems underscore the critical need for meticulous control over reaction conditions to achieve phase purity in vanadium stannides.

The following tables summarize key findings and parameters from research on the synthesis of vanadium stannides and related compounds, illustrating the factors that influence phase purity and stoichiometry.

Table 1: Experimentally Determined this compound Phases and Structures

CompoundStoichiometryCrystal StructureSynthesis/Annealing Temperature (°C)Reference
V₃SnSn-78.0 at.%VA15250, 600 researchgate.net
VSn₂Sn-34.0 at.%VCuMg₂-type600 researchgate.net
RV₆Sn₆R=Gd, ErSmMn₆Sn₆-type870K (597°C) researchgate.net
V₃SnV₃SnCubic, Pm-3nNot Specified materialsproject.org

Table 2: Factors Influencing Stoichiometry and Phase Purity in Vanadium Compound Synthesis

FactorInfluenceSystem ExampleFindingsReference
Precursor RatioDetermines the final stoichiometry of the compound.Hydrothermal synthesis of VS₂Optimizing NH₄VO₃ : TAA molar ratios allows for precise control over the phase. rsc.org
Reaction TemperatureCritical for the formation of specific crystalline phases and can lead to phase transitions.CVD of VO₂Different temperatures lead to the formation of different VOₓ phases; a narrow window is required for pure VO₂. whut.edu.cnntu.edu.sg
Annealing TimeAllows the system to reach thermodynamic equilibrium, promoting phase purity.Solid-state synthesis of Sn-V alloysAnnealing for over 6 months was necessary to ensure equilibrium was reached. researchgate.net
Annealing AtmosphereCan prevent oxidation and control the loss of volatile elements.Synthesis of VS₂Varying sulfur pressure during annealing controls the V/S stoichiometry. acs.orgnih.gov
Synthesis MethodDifferent methods offer varying degrees of control over composition and morphology.PVD of intermetallicsAllows precise regulation of material composition, even far from thermodynamic equilibrium. rsc.org

Crystallographic and Structural Elucidation of Vanadium Stannide Phases

Determination of Crystal Structures

The precise arrangement of vanadium and tin atoms in the crystal lattice is determined using diffraction techniques. These methods rely on the principle that a crystalline material will diffract incident radiation (X-rays or neutrons) in a predictable pattern based on its atomic structure.

Powder X-ray Diffraction (PXRD) is a primary technique for the characterization of polycrystalline materials, such as vanadium stannide powders or sintered samples. creative-biostructure.com In PXRD, a beam of X-rays is directed at a sample containing a vast number of randomly oriented crystallites. wikipedia.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase. creative-biostructure.com This allows for rapid phase identification by comparing the experimental pattern to databases. For example, PXRD can confirm the formation of phases like V₃Sn in synthesized alloys. researchgate.netpnu.edu.ua

For a more in-depth structural analysis, the Rietveld refinement method is applied to the PXRD data. umd.edu This is a powerful computational technique that fits a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. umd.eduresearchgate.net By minimizing the difference between the observed and calculated patterns, Rietveld refinement can yield precise lattice parameters, atomic positions, site occupancies, and quantitative phase analysis. umd.eduresearchgate.net For instance, in the V₃Sn system, this method can determine the exact dimensions of its cubic unit cell. materialsproject.org

Table 1: Example Crystallographic Data for V₃Sn from Structural Refinement

ParameterValue
CompoundThis compound (V₃Sn)
Crystal SystemCubic
Space GroupPm-3n (No. 223)
Lattice Parameter (a)4.94 Å
V Atom Position6c (0.25, 0, 0.5)
Sn Atom Position2a (0, 0, 0)

This table presents typical data obtained for the V₃Sn phase through crystallographic refinement techniques. Data synthesized from known structural information. materialsproject.org

While PXRD is excellent for phase analysis and refinement of known structures, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a new crystal structure. wikipedia.org This technique requires a small, high-quality single crystal (typically < 0.1 mm). wikipedia.org By measuring the intensities of thousands of unique diffraction spots produced as the crystal is rotated in the X-ray beam, a complete three-dimensional map of the electron density within the unit cell can be constructed. wikipedia.orgresearchgate.net From this map, the precise positions of each atom, bond lengths, and bond angles can be determined with very high accuracy, which is essential for discovering and characterizing novel this compound phases.

Neutron powder diffraction (NPD) is a powerful technique that is complementary to XRD. stfc.ac.uk While X-rays interact with an atom's electron cloud, neutrons interact with the atomic nucleus. stfc.ac.uk This provides several advantages for studying certain materials. Firstly, the neutron scattering power does not vary systematically with the atomic number, making it highly effective for accurately locating light atoms in the presence of heavy atoms. Secondly, it can distinguish between neighboring elements in the periodic table (like vanadium and its neighbors) or different isotopes of the same element, which can be challenging for XRD. stfc.ac.uk In the context of vanadium stannides, NPD is particularly useful for the precise refinement of atomic positions and for studying magnetic ordering, as neutrons possess a magnetic moment. Experiments are often conducted using vanadium sample containers, as vanadium has a very low coherent scattering cross-section for neutrons, rendering the container nearly invisible to the measurement. wikipedia.orgmdpi.com

Single Crystal X-ray Diffraction for Structural Solutions

Microstructural Characterization

Scanning Electron Microscopy (SEM) is a vital tool for imaging the surface topography and microstructure of this compound samples. nsf.govmdpi.com An SEM scans a focused beam of electrons across the sample's surface, and detectors collect the resulting secondary or backscattered electrons to form an image. This provides detailed information on:

Grain Analysis: The size, shape, and distribution of individual crystal grains in a polycrystalline sample. nih.gov The grain size and morphology in tin-based alloys are known to be heavily dependent on solidification conditions. ias.ac.in

Phase Distribution: In multi-phase samples, SEM can distinguish between different this compound phases or identify secondary phases and impurities based on contrast differences in backscattered electron images.

Energy-dispersive X-ray spectroscopy (EDS or EDX), an analytical technique often coupled with SEM, allows for the determination of the elemental composition of specific points or regions of the sample, confirming the local V:Sn ratio. acs.orgcapes.gov.br

Table 2: Information Derived from SEM Analysis of this compound

Analytical TechniqueInformation Obtained
SEM Imaging Surface topography, grain size and shape, porosity, and phase distribution.
EBSD Crystal orientation mapping, grain boundary character, and texture analysis.
EDS/EDX Elemental composition, chemical homogeneity, and identification of impurities.

EBSD (Electron Backscatter Diffraction) is an SEM-based technique for determining crystallographic orientation.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal structure of materials at the nanoscale. acs.org In TEM, a high-energy electron beam is transmitted through an ultra-thin sample. The interaction of the electrons with the material is used to form an image, providing direct visualization of:

Nanoscale Features: Direct imaging of the crystal lattice, nanoparticles, and the internal structure of individual grains.

Crystalline Defects: Identification and characterization of imperfections in the crystal structure, such as dislocations, stacking faults, vacancies, and grain boundaries. frontiersin.org These defects can have a significant influence on the material's properties.

Crystallinity Confirmation: Selected Area Electron Diffraction (SAED) patterns can be generated from specific regions of the sample. These patterns provide information about the crystal structure and orientation of individual grains, helping to confirm the local crystallinity and identify phases at the nanoscale. nrel.govresearchgate.net

Electron Diffraction (ED) and High-Resolution TEM (HRTEM) for Local Structure

The local atomic arrangement and microstructural features of this compound compounds are effectively investigated using electron diffraction (ED) and high-resolution transmission electron microscopy (HRTEM). These techniques provide insights beyond the average crystal structure typically obtained from X-ray diffraction (XRD), revealing localized defects, stacking faults, and the atomic ordering at interfaces.

HRTEM imaging allows for the direct visualization of crystal lattices. For instance, in vanadium-based alloys, HRTEM has been instrumental in characterizing the atomic ordering at the interface between precipitates and the matrix. In a study on V-4Cr-4Ti alloys, aberration-corrected scanning transmission electron microscopy (STEM), a technique closely related to HRTEM, revealed the atomic ordering of vanadium and titanium at the interface of plate-like TiO precipitates and the vanadium matrix. researchgate.net This level of detail is crucial for understanding the strengthening mechanisms and thermal stability of such alloys. Similarly, HRTEM has been used to characterize the crystallinity of various vanadium oxides, distinguishing between amorphous and crystalline phases and identifying specific lattice planes. aip.orgacs.org For example, HRTEM images of laser-processed VO2 thin films displayed the monoclinic crystal structure, with measured lattice spacings corresponding to specific crystallographic planes. aip.org

Electron diffraction patterns, obtained in conjunction with TEM, provide crystallographic information from very small regions of a sample. Selected-area electron diffraction (SAED) can determine the crystal structure and orientation of individual nanoparticles or grains. In the study of vanadium nitride/carbon composites, HRTEM images combined with diffraction patterns confirmed the crystalline nature of VN nanoparticles. mdpi.com The diffraction patterns can reveal the presence of superstructures or subtle structural distortions that are not easily detectable by bulk diffraction methods. For example, SAED patterns of tin-treated vanadium oxide nanoparticles showed that the transformations induced by SnCl2 were topotactic, preserving the crystal symmetry of the parent material despite significant chemical changes. acs.org

The combination of HRTEM and ED is particularly powerful for identifying and characterizing new or complex phases. In the synthesis of a new MAX phase compound, V2SnC, HRTEM and high-resolution STEM were used in conjunction with XRD and energy-dispersive X-ray spectroscopy (EDS) to confirm the crystal structure and chemical composition. researchgate.net The atomic resolution imaging confirmed the stacking sequence of V2C and Sn layers, which results in a crystal structure with the space group P63/mmc. researchgate.net

Table 1: Applications of ED and HRTEM in Vanadium-Based Systems

Material SystemTechnique(s)Key FindingsReference
V-4Cr-4Ti AlloyAberration-corrected STEMRevealed atomic ordering at the TiO precipitate/V matrix interface. researchgate.net
VO2 Thin FilmHRTEM, Electron DiffractionConfirmed monoclinic crystal structure and identified specific lattice planes after laser processing. aip.org
VN/C CompositeHRTEM, SAEDConfirmed the crystalline nature of VN nanoparticles. mdpi.com
SnCl2-treated V2O5HRTEM, SAEDShowed topotactic transformation, preserving crystal symmetry. acs.org
V2SnC MAX PhaseHRTEM, HR-STEM, EDSConfirmed the crystal structure and stacking sequence of atomic layers. researchgate.net

Analysis of Intergrowth Structures and Interfaces

In vanadium-based alloys, the interface between precipitates and the host matrix is a key area of interest. Research on V-4Ti and V-4Cr-4Ti alloys has shown the presence of a superstructure at the interface between plate-like TiO precipitates and the vanadium matrix. researchgate.net This superstructure was interpreted as an intergrowth of the face-centered cubic (fcc) TiO structure and the body-centered cubic (bcc) vanadium structure. researchgate.net Such coherent or semi-coherent interfaces play a significant role in the mechanical properties of the alloy.

The formation of intergrowth structures can also be influenced by the synthesis conditions and the presence of other elements. In ternary systems involving vanadium, tin, and another metal, the formation of complex intermetallic compounds with specific intergrowth patterns is common. For example, in the V-Fe-Sn system, ternary compounds such as (V,Fe)Sn2 are formed, where the arrangement of atoms can be described as an intergrowth of simpler structural units. lnu.edu.ua The study of such ternary phase diagrams is crucial for identifying stable compounds and understanding their crystal chemistry. lnu.edu.uaindexcopernicus.com

The concept of intergrowth is also relevant in layered materials, such as certain vanadium oxides. The stacking of different layers can lead to various polytypes or intergrowth polymorphs. While not specific to vanadium stannides, studies on uranyl vanadate (B1173111) minerals demonstrate how different structural units can link to form complex layered and framework structures. mdpi.com This principle can be extended to understand the potential for complex intergrowth in other vanadium-based systems.

The interface between a thin film and its substrate is another critical area where structural analysis is important. The deposition of vanadium oxide films on different substrates, such as glass or fluorine-doped tin oxide (FTO), has shown that the substrate can influence the crystal structure and orientation of the resulting film. researchgate.netaip.org In some cases, a distinct phase may form at the interface, acting as a template for subsequent film growth. For example, on an FTO substrate, an α-orthorhombic phase of vanadium oxide was proposed to form as an underlayer at the boundary between the tin oxide and the vanadium oxide film. researchgate.net

Influence of Synthesis Conditions on Crystalline Texture and Orientation

The synthesis conditions employed in the preparation of this compound and related compounds have a profound impact on the resulting crystalline texture and orientation. These parameters include temperature, pressure, reaction time, and the nature of the starting materials or substrate.

Temperature: Annealing temperature is a critical factor that can drive phase transformations and influence crystal growth. In the case of vanadium oxide thin films, annealing at different temperatures leads to the development of different crystal structures and morphologies. researchgate.netaip.org For example, films annealed at 450 °C developed a metastable monoclinic phase, while at higher temperatures, these crystals grew and transformed into a tetragonal phase, eventually forming spectacular superstructures. researchgate.netaip.org The synthesis of the V2SnC MAX phase was achieved by reacting V, Sn, and C mixtures at 1000 °C, highlighting the need for high temperatures to overcome kinetic barriers and form the desired phase. researchgate.net

Synthesis Method: The choice of synthesis method can dictate the final product. Molten salt or flux growth methods have been used to synthesize single crystals of various intermetallic compounds, including barium vanadium pnictides. nih.gov This technique allows for crystal growth at temperatures below the melting points of the constituent elements, often leading to high-quality crystals. In contrast, solid-state reactions, which involve heating powdered reactants at high temperatures, are also commonly used but may result in polycrystalline materials. researchgate.net Hydrothermal synthesis is another method used to produce crystalline materials, where reactions are carried out in aqueous solutions at elevated temperatures and pressures. researchgate.net

Substrate Effects: In thin-film deposition, the substrate plays a crucial role in determining the crystalline texture and orientation. The lattice mismatch between the film and the substrate can induce strain, leading to preferred growth directions. Studies on vanadium oxide films deposited on glass versus FTO-coated glass have shown significant differences in the resulting crystal structures and orientations. researchgate.netaip.org The FTO substrate was found to favor certain crystal orientations and even the formation of a different phase at the interface. researchgate.net

Precursor Materials: The chemical nature of the precursor materials can also influence the final product. The thermal decomposition of organometallic precursors, such as vanadyl tetraphenyl porphyrin, has been used to synthesize vanadium nitride nanoparticles embedded in a carbon matrix. mdpi.com The use of specific lithium-containing reagents in reactions with SnCl2 has been shown to produce different tin-based cluster compounds with unique crystal structures. acs.org Similarly, the topochemical reduction of α-V2O5 with SnCl2 leads to the formation of metastable vanadium oxide phases with incorporated tin, where the extent of reduction and doping can be controlled by the reaction conditions. acs.org

Table 2: Influence of Synthesis Parameters on Vanadium Compound Characteristics

Synthesis ParameterEffect on Crystalline PropertiesExample Compound(s)Reference(s)
Annealing TemperaturePhase transformation, crystal growth, and superstructure formation.Vanadium Oxide Thin Films researchgate.netaip.org
Synthesis Method (Flux Growth vs. Solid-State)Influences crystallinity (single crystal vs. polycrystalline).Barium Vanadium Pnictides, V2SnC researchgate.netnih.gov
SubstrateDetermines crystalline texture and orientation in thin films.Vanadium Oxide Thin Films researchgate.netaip.org
Precursor ChemistryAffects the composition and structure of the final product.VN/C Composites, Sn-based clusters, Sn-doped V2O5 mdpi.comacs.orgacs.org

Phase Equilibria and Thermodynamic Investigations of the Vanadium Tin System

Construction and Assessment of Binary V-Sn Phase Diagrams

The binary V-Sn phase diagram provides a fundamental map of the phases present at different temperatures and compositions under equilibrium conditions. The construction of this diagram relies on a combination of experimental investigations and thermodynamic modeling.

Experimental studies typically involve preparing a series of V-Sn alloys with varying compositions. researchgate.netresearchgate.net These alloys are then subjected to long-term annealing at different temperatures to achieve equilibrium. researchgate.net Subsequently, the phases present in the quenched samples are identified using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX). researchgate.netresearchgate.net

Early assessments of the V-Sn phase diagram indicated the presence of two intermetallic phases, V₃Sn and a phase initially designated as VSn₂. researchgate.net However, more recent and detailed investigations have clarified the stoichiometry of the tin-rich phase to be V₂Sn₃. researchgate.netresearchgate.net The solubility of vanadium in liquid tin is reported to be very low, especially below 600°C, and remains under 1 at% V even at 1000°C. researchgate.net Conversely, the solubility of tin in solid vanadium has been a subject of some debate, with earlier reports of high solubility (e.g., 8 at% Sn) now considered likely artifacts from insufficient equilibration. researchgate.net

The liquidus and solidus lines, which define the boundaries between liquid, solid, and two-phase regions, are critical features of the phase diagram. For the V-Sn system, a monotectic reaction is reported in the tin-rich part of the diagram at approximately 1500°C. researchgate.net The peritectic decomposition of the intermetallic phases is also a key feature. researchgate.net

Identification and Stability Ranges of Intermetallic Phases (e.g., V₂Sn₃, V₃Sn)

The V-Sn system is characterized by the formation of specific intermetallic compounds, which significantly influence the properties of the alloys. The two primary intermetallic phases that have been definitively identified are V₃Sn and V₂Sn₃. osti.gov

V₃Sn: This phase possesses the A15 crystal structure (cubic, space group Pm-3n), which is common for many superconducting materials. materialsproject.orgacs.org In this structure, vanadium atoms are bonded to both other vanadium atoms and tin atoms. materialsproject.org The V-V bond lengths are approximately 2.47 Å, and the V-Sn bond lengths are about 2.76 Å. materialsproject.org The tin atoms are coordinated by twelve vanadium atoms, forming cuboctahedra. materialsproject.org The V₃Sn phase is reported to decompose peritectically at around 1598°C. researchgate.net However, its formation through solid-state diffusion or reaction between solid vanadium and liquid tin is kinetically very slow. researchgate.netresearchgate.net

V₂Sn₃: This tin-rich intermetallic phase was initially misidentified as VSn₂. researchgate.net Later studies confirmed its stoichiometry as V₂Sn₃. researchgate.netresearchgate.netresearchgate.net It has an orthorhombic crystal structure, with the prototype being CuMg₂. researchgate.net The stability of V₂Sn₃ has been investigated using high-temperature XRD, which determined its stability range up to its peritectic decomposition temperature of approximately 759°C. researchgate.netresearchgate.net Unlike V₃Sn, the V₂Sn₃ phase forms relatively quickly when solid vanadium reacts with liquid tin and is often the predominant phase in such reaction couples. researchgate.netresearchgate.net

The stability of these intermetallic phases is a key factor in the performance of V-Sn alloys. The tendency for the number of intermediate phases to decrease with increasing atomic number of the Group IV B element is a notable trend, with the V-Sn system having two such phases. osti.gov This trend is also reflected in the enthalpies of formation, which become successively less negative from V-Si to V-Ge and then to V-Sn, indicating decreasing phase stability. osti.gov

Table 1: Intermetallic Phases in the Vanadium-Tin System

PhaseCrystal StructureSpace GroupDecomposition Temperature (°C)
V₃SnA15 (Cubic)Pm-3n~1598 (peritectic)
V₂Sn₃Orthorhombic-~759 (peritectic)

Reaction Kinetics and Interfacial Reactions in V-Sn Systems

The kinetics of phase formation and the nature of interfacial reactions are critical for applications such as soldering and the fabrication of composite materials. In the V-Sn system, the reaction between solid vanadium and liquid tin has been a primary focus of kinetic studies. researchgate.netresearchgate.net

Investigations using bulk diffusion couples, where solid vanadium is brought into contact with liquid tin at elevated temperatures (e.g., 450-600°C), have revealed that V₂Sn₃ is the fastest-forming intermetallic phase. researchgate.netresearchgate.netresearchgate.net It is consistently observed as the predominant reaction layer in both tempered powder samples and bulk diffusion couples. researchgate.netresearchgate.net In contrast, the formation of the V₃Sn phase under these conditions is virtually negligible. researchgate.netresearchgate.net This suggests that the nucleation and/or growth of V₃Sn at the V/Sn interface is significantly slower than that of V₂Sn₃.

The rate of the V-Sn reaction has been compared to other metal-tin systems. For instance, the reaction rates can be semi-quantitatively ordered, with some systems like Zr-Sn reacting faster than V-Sn. researchgate.net Despite being the faster-forming phase, the formation of V₂Sn₃ is still considered too slow for certain practical applications, such as transient liquid-phase bonding. researchgate.netresearchgate.net

The study of interfacial reactions is not limited to the formation of bulk phases. At the nanoscale, thin epitaxial layers of vanadium have been shown to act as effective diffusion barriers, suppressing interfacial reactions. researchgate.net For example, a few monolayers of vanadium can prevent the oxidation of titanium when depositing Ti-bearing Heusler alloys on MgO substrates. researchgate.net In aqueous environments, the interfacial chemistry of vanadium oxides with tin-containing electrolytes is complex, involving dissolution and the formation of new phases at the electrode-electrolyte interface.

Thermodynamic Modeling Using CALPHAD Approach and First-Principles Data

The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful computational tool for developing thermodynamic databases and predicting phase equilibria in multicomponent systems. unicen.edu.arresearchgate.net This method relies on mathematical models that describe the Gibbs energy of each phase as a function of temperature, pressure, and composition. researchgate.net

For the V-Sn system, thermodynamic modeling has been performed to calculate the phase diagram. researchgate.netresearchgate.net These models are optimized by fitting their parameters to available experimental data, such as phase boundary compositions and thermochemical properties. unicen.edu.ar The development of third-generation CALPHAD models aims to provide more accurate descriptions of elemental properties over a wider range of temperatures, which is crucial for modeling binary systems like V-Sn. mdpi.com

First-principles calculations, based on density functional theory (DFT), provide a way to predict thermodynamic properties from the fundamental principles of quantum mechanics. researchgate.net These calculations can determine the enthalpy of formation of various phases at 0 K and can also be used to calculate finite-temperature thermodynamic properties through models like the Debye-Grüneisen model. scispace.com

In the context of the V-Sn system, first-principles calculations can be used to determine the stability of the intermetallic phases and to provide data for the CALPHAD models, especially in regions where experimental data is scarce. researchgate.netscispace.com For instance, the enthalpy of formation of the body-centered cubic (bcc) phase in similar X-Sn systems has been predicted using first-principles calculations, revealing trends in mixing behavior. scispace.com The integration of first-principles data with the CALPHAD approach leads to more robust and predictive thermodynamic descriptions of alloy systems. unicen.edu.arresearchgate.net

Influence of External Parameters on Phase Transitions (e.g., Pressure, Temperature)

External parameters such as temperature and pressure can significantly influence the stability of phases and drive phase transitions. wikipedia.org A phase transition occurs when a substance changes from one state of matter to another or when its crystal structure changes. wikipedia.org

Temperature: As detailed in the phase diagram (Section 4.1), temperature is a primary driver of phase transitions in the V-Sn system. Heating a V-Sn alloy can lead to the melting of phases, the dissolution of one phase into another, or peritectic decomposition of the intermetallic compounds. researchgate.net For example, V₂Sn₃ decomposes at around 759°C, and V₃Sn decomposes at approximately 1598°C. researchgate.net The kinetics of these transformations are also temperature-dependent, with reaction rates generally increasing with temperature. ox.ac.uk

Pressure: High pressure can induce structural changes in materials by altering interatomic distances and bonding. researchgate.net In many systems, applying pressure can lead to the formation of new, denser high-pressure phases. researchgate.net While specific high-pressure studies on the V-Sn intermetallic compounds are not extensively reported in the provided context, general principles suggest that pressure could alter the stability ranges of the V₃Sn and V₂Sn₃ phases. For instance, pressure can shift the transition temperatures and compositions of phase boundaries. cam.ac.uk In some materials, pressure can even induce amorphization or changes in electronic properties, leading to shifts in the optical absorption edge. acs.org The effect of pressure on phase transitions is described by the Clausius-Clapeyron equation for first-order transitions, which relates the change in pressure with the change in temperature along a phase boundary. cam.ac.uk

The study of how external parameters affect phase transitions is crucial for understanding the behavior of V-Sn alloys under various processing and operating conditions.

Electronic Structure and Chemical Bonding Characterization of Vanadium Stannide

Experimental Probes of Electronic States

Experimental techniques are indispensable for directly measuring the electronic states of materials. By probing the core and valence electrons, these methods provide critical data for validating theoretical models and understanding the material's intrinsic properties.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level and Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition, chemical states, and electronic state density of materials. nasa.govjh.edu In the context of vanadium stannide, XPS provides direct information on the core-level binding energies and the structure of the valence band.

Studies on materials containing V₃Sn subunits, such as the kagome metal ScV₆Sn₆, have utilized XPS to analyze both valence band and core-level spectra. escholarship.org Such analyses are critical for understanding the contributions of vanadium and tin to the electronic structure. For V₃Sn, the valence band is primarily composed of V 3d states, with contributions from Sn 5s and 5p states. The shape of the XPS valence band spectrum reflects the density of these occupied electronic states. dtic.milresearchgate.net

Core-level spectroscopy of the V 2p and Sn 3d peaks reveals information about the chemical environment and oxidation states of the atoms. In the intermetallic V₃Sn, vanadium and tin are in a metallic state, which is reflected in the binding energies of their core electrons. Any shifts in these peak positions compared to their pure metallic forms can indicate charge transfer between the elements.

Table 1: Representative Core-Level Binding Energies for Vanadium and Tin Species Note: These are typical binding energy ranges. Precise values for V₃Sn would be determined experimentally.

Element Core Level Typical Binding Energy (eV) Information Provided
Vanadium V 2p₃/₂ ~512-517 Oxidation state (e.g., V⁰ in metals vs. V²⁺, V³⁺, V⁴⁺, V⁵⁺ in oxides), chemical environment. up.ac.zaresearchgate.net
Tin Sn 3d₅/₂ ~484-487 Oxidation state (e.g., Sn⁰ in metals vs. Sn²⁺, Sn⁴⁺ in oxides), chemical environment. acs.org

Soft X-ray Spectroscopy (SXS) for Density of States Mapping

Soft X-ray Spectroscopy (SXS), particularly soft X-ray emission spectroscopy (SXES), is a bulk-sensitive technique that maps the partial density of occupied electronic states (DOS). osti.govspie.org It is element-specific and sensitive to the angular momentum character (s, p, d) of the valence electrons. When a core electron is excited, a valence electron from a higher energy level can fill the core hole, emitting a soft X-ray photon. The energy distribution of these photons mirrors the distribution of the occupied valence states. nist.gov

For this compound, SXES measurements have been performed to probe its electronic structure. govinfo.gov By tuning the spectrometer to the L-edge of vanadium, one can map the V 3d partial DOS. Similarly, probing the M-edge of tin would provide insight into the Sn 5p states. This technique is highly complementary to XPS, offering a clearer view of the bulk electronic structure and the specific orbital contributions to the valence band. osti.gov

Electron Energy Loss Spectroscopy (EELS) for Interband Transitions

Electron Energy Loss Spectroscopy (EELS) analyzes the energy loss of electrons that have passed through a thin sample, providing information on electronic excitations. wikipedia.orgamazon.com The low-loss region of an EELS spectrum (up to ~50 eV) reveals features like plasmon excitations (collective oscillations of valence electrons) and interband transitions, where an electron is excited from an occupied state to an unoccupied state. wikipedia.orgeels.info These transitions provide direct insight into the band structure of the material. mpg.de

While EELS is a powerful technique for studying interband transitions, specific experimental EELS data detailing these transitions in V₃Sn are not prominent in the reviewed scientific literature. However, based on its metallic nature confirmed by theoretical calculations, V₃Sn is expected to exhibit a bulk plasmon peak, the energy of which is related to the valence electron density. Furthermore, fine structures in the low-loss region would correspond to interband transitions, primarily from occupied V 3d bands to unoccupied states above the Fermi level. Such a study would be valuable for mapping out the joint density of states and understanding the dielectric properties of the material. spiedigitallibrary.org

X-ray Absorption Spectroscopy (XAS) for Local Electronic Environment

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the unoccupied electronic states and the local geometric structure. iaea.orgrsc.org By measuring the absorption of X-rays as a function of energy around an element's absorption edge, one can probe the transitions from core levels to empty states. ansto.gov.au The near-edge region (X-ray Absorption Near Edge Structure, or XANES) is particularly sensitive to the oxidation state and local coordination environment of the absorbing atom. idealg.org

XAS studies have been conducted on V₃Sn and related V₃X compounds. researchgate.net For V₃Sn, measuring the V L-edge spectrum, which corresponds to the excitation of V 2p electrons, directly probes the unoccupied V 3d states above the Fermi level. This provides a picture of the conduction band that is complementary to the view of the occupied valence band offered by XPS and SXS. The features in the XANES spectrum are characteristic of the local symmetry and bonding environment of the vanadium atoms within the A15 crystal structure.

Theoretical Descriptions of Electronic Band Structure

Theoretical modeling, especially from first principles, is essential for a complete understanding of the electronic band structure and bonding in complex materials.

Density Functional Theory (DFT) Calculations of Band Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely used to calculate the band structure, density of states (DOS), and other ground-state properties of crystalline solids with high accuracy.

For V₃Sn, which crystallizes in the A15 cubic structure (space group Pm-3n), DFT calculations show that it is a non-magnetic metal with a zero band gap. materialsproject.org The calculations confirm that the states near the Fermi level (E_F) are dominated by the vanadium 3d orbitals, which is a hallmark of many A15 superconductors. researchgate.net The tin atoms primarily contribute p-character states, which hybridize with the vanadium d-states. materialsproject.org

The calculated band structure reveals several bands crossing the Fermi level, confirming the metallic nature of V₃Sn. The density of states shows a high peak just below the Fermi level, which is a characteristic feature of V-based A15 compounds and is often linked to their superconducting properties. researchgate.net In related kagome structures that contain V₃Sn layers, DFT calculations have also been instrumental in identifying features like Dirac points and van Hove singularities, which arise from the specific geometry of the vanadium lattice. escholarship.org

Table 2: Calculated Properties of Cubic V₃Sn from the Materials Project

Property Calculated Value Unit Source
Crystal System Cubic - materialsproject.org
Space Group Pm-3n - materialsproject.org
Formation Energy -0.101 eV/atom materialsproject.org
Band Gap 0.00 eV materialsproject.org
Total Magnetization 0.00 µB/f.u. materialsproject.org
Lattice Constant (a) 4.94 Å materialsproject.org

The projected density of states (PDOS) from DFT further elucidates the chemical bonding, showing significant hybridization between the V-d and Sn-p orbitals, which is characteristic of the covalent interactions within this intermetallic compound.

Compound Index

Tight-Binding Methods for Valence Band Analysis

The tight-binding (TB) method, also known as the Linear Combination of Atomic Orbitals (LCAO) method, is a semi-empirical approach widely used to calculate the electronic band structure of materials like this compound. rutgers.edu This method is computationally efficient, making it suitable for complex systems. rutgers.edu The fundamental principle of the TB method is the construction of crystal wave functions from a linear combination of atomic orbitals centered on each atom in the crystal lattice. unimi.it

The analysis begins by defining a basis set of atomic orbitals for the constituent elements, which for this compound would include the valence orbitals of vanadium (e.g., 3d, 4s) and tin (e.g., 5s, 5p). unimi.itaps.org The electronic wave function for a single electron in the crystal is then expressed as a Bloch sum, which is a superposition of these atomic orbitals modulated by a phase factor that accounts for the crystal's translational symmetry. unimi.it

The core of the method involves solving the Schrödinger equation within this framework, which is simplified by parameterizing the Hamiltonian matrix elements. These parameters, known as hopping integrals or Slater-Koster integrals, describe the electronic interactions between neighboring atoms and are often fitted to experimental data or results from more rigorous first-principles calculations. unimi.itscience.gov The tight-binding formulation breaks down the problem into calculating these parameters, which can be determined using various parameterization schemes. unimi.it

By diagonalizing the k-dependent tight-binding matrix, the method yields the energy eigenvalues (E(k)), which form the electronic band structure, and the corresponding eigenvectors, which provide the contribution of each atomic orbital to the electronic states at a given energy. unimi.itscience.gov For the valence band of this compound, this analysis reveals how the V 3d and Sn 5s/5p orbitals hybridize and contribute to the occupied electronic states, providing critical insights into the material's electronic properties. aps.org

Analysis of Projected and Total Densities of States

For this compound (V₃Sn), an analysis of its DOS would reveal the energetic distribution and origin of its electronic states. While specific experimental or calculated DOS for V₃Sn are not detailed in the provided sources, the characteristics can be inferred from studies on related vanadium and tin-based materials.

Total Density of States (TDOS): In intermetallic compounds containing vanadium, the region around the Fermi level (Eᶠ) is typically dominated by electronic states originating from the vanadium 3d orbitals. diva-portal.orgpnas.org This high density of d-states at the Fermi level is a hallmark of many transition metal compounds and is crucial in determining their metallic and magnetic properties.

Projected Density of States (PDOS): A PDOS analysis would separate the contributions from vanadium and tin atoms.

Vanadium Contribution: The V 3d states are expected to form a broad band that constitutes the majority of the valence and lower conduction bands. diva-portal.org In similar compounds, these d-states show significant hybridization. iphy.ac.cn

Tin Contribution: The tin contribution to the valence band would primarily arise from its 5s and 5p orbitals. These states would hybridize with the vanadium 3d states, indicating covalent interactions between the V and Sn atoms. iphy.ac.cnresearchgate.net The Sn 5p states generally lie higher in energy than the 5s states.

Hybridization: Significant overlap between the V 3d and Sn 5p projected densities of states below the Fermi level would signify strong covalent bonding between these elements. iphy.ac.cn

The table below summarizes the expected features in the density of states for this compound, based on analysis of analogous materials.

FeatureDescriptionRelevant Orbitals
Valence Band Primarily composed of V 3d states, with significant contribution from Sn 5p states, indicating hybridization. iphy.ac.cndiva-portal.org The Sn 5s states are expected at lower energies.V 3d, Sn 5p, Sn 5s
Conduction Band The bottom of the conduction band is largely formed by unoccupied V 3d states, with some mixture of Sn 5p states. diva-portal.orgV 3d, Sn 5p
Near Fermi Level (Eᶠ) Characterized by a high density of states, predominantly of V 3d character. This feature is typical for vanadium-based intermetallics and dictates many of their properties. pnas.orgV 3d

Chemical Bonding Nature and Electronic Charge Distribution

The chemical bonding in this compound (V₃Sn), an intermetallic compound, is complex, featuring a combination of metallic and covalent interactions. The nature of these bonds and the resulting distribution of electronic charge can be understood by examining the interactions between the constituent vanadium and tin atoms.

The bonding is largely dictated by the hybridization of vanadium's 3d orbitals with the 5s and 5p orbitals of tin, as well as significant V-V interactions. pnas.orgcuni.cz In many vanadium-based materials, such as vanadium nitride, strong V-V bonds are observed, contributing substantially to the stability of the crystal structure. cuni.czmdpi.com A similar situation is expected in V₃Sn, where the close proximity of vanadium atoms in the crystal lattice facilitates the overlap of their d-orbitals.

The electronic charge distribution in such compounds is often non-uniform. Studies on related vanadium compounds show that the charge density around the vanadium sites can be anisotropic, with local maxima directed along the V-V bonding axes. cuni.cz This indicates a degree of directional, covalent character in the metal-metal bonds. In contrast, the metallic component of the bonding arises from a sea of delocalized electrons, contributing to the material's conductivity. The interaction between vanadium and tin atoms introduces a covalent component to the V-Sn bonds, which involves the sharing of electrons primarily between V 3d and Sn 5p orbitals.

The table below outlines the primary characteristics of the chemical bonding in this compound.

Bonding CharacteristicDescription
Metallic Bonding A delocalized "sea" of electrons, primarily from the V 4s and Sn 5p states, is responsible for the compound's metallic conductivity.
Covalent V-Sn Bonding Arises from the hybridization of V 3d and Sn 5p orbitals. This directional bonding contributes to the structural integrity of the compound. pnas.org
Covalent V-V Bonding Strong interactions between adjacent vanadium atoms, mediated by the overlap of their 3d orbitals, are expected. This is a common feature in vanadium-rich intermetallics and compounds. cuni.czmdpi.com
Electronic Charge Density The charge distribution is expected to be anisotropic around the vanadium atoms, reflecting the directional nature of the V-V and V-Sn covalent bonds, superimposed on a more uniform background of metallic electrons. cuni.cz

Computational Modeling and Simulation in Vanadium Stannide Research

Ab Initio and First-Principles Simulations for Structural Prediction and Optimization

Ab initio and first-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental to the computational study of materials, as they derive from the basic laws of quantum mechanics without prior experimental data. These methods are crucial for predicting the stable crystal structures of vanadium stannide compounds and optimizing their geometric parameters.

In the V-Sn system, experimental studies have identified two primary intermetallic compounds: V₃Sn and VSn₂ (sometimes historically referred to as V₂Sn₃). researchgate.net First-principles calculations can be used to validate these findings and explore other potential metastable phases. The process typically involves:

Structural Prediction: Using algorithms like evolutionary algorithms, researchers can predict the most stable crystal structures for a given V-Sn composition. These algorithms generate a multitude of candidate structures and rank them based on their total energy calculated via DFT.

Energy Calculations: DFT is used to calculate the total energy and formation enthalpy of different V-Sn crystal structures. scispace.com A negative formation enthalpy indicates that the compound is stable with respect to its constituent elements (vanadium and tin). For example, calculations for the V₃Sn compound with the A15 cubic structure confirm its stability. researchgate.net

Geometric Optimization: For a given crystal structure, its lattice parameters and atomic positions are computationally relaxed to find the lowest energy (ground-state) configuration. nih.govmdpi.com This provides the optimized structure that can be compared with experimental data from techniques like X-ray diffraction (XRD). researchgate.net

DFT calculations performed for V₃Sn, which crystallizes in the cubic Pm-3n space group, provide key structural and energetic data. materialsproject.org These calculations are essential for understanding the fundamental properties of this specific this compound phase.

Table 1: Calculated Structural and Thermodynamic Properties of V₃Sn

Property Calculated Value Method Reference
Crystal System Cubic DFT materialsproject.org
Space Group Pm-3n (223) DFT materialsproject.org
Formation Energy -0.297 eV/atom DFT materialsproject.org
Unit Cell Volume 98.6 ų DFT materialsproject.org

These ab initio approaches have also been used to study related systems, such as V-doped tin dioxide (SnO₂), where DFT calculations show how V⁴⁺ ions substitutionally replace Sn⁴⁺ ions, leading to a reduction in the cell volume. unlp.edu.ar Similar methods are applied to predict phase stability in various binary systems, providing a robust framework for investigating the entire V-Sn phase diagram computationally. scispace.comarxiv.orgjst.go.jp

Molecular Dynamics Simulations for Atomic Interactions and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of atomic-level interactions and dynamic processes. While ab initio methods are excellent for ground-state properties, MD simulations are better suited for studying systems at finite temperatures, including phenomena like diffusion, phase transitions, and mechanical deformation.

In the context of this compound, MD simulations can be used to investigate:

Atomic Interactions: The forces between vanadium and tin atoms are described by interatomic potentials. Developing an accurate potential that can model the V-Sn system is a critical first step. These potentials can be derived from first-principles data or fitted to experimental results. academicjournals.orgacademicjournals.org

Defect Dynamics: MD can simulate the creation and migration of point defects like vacancies and interstitials, which are crucial for understanding diffusion and mechanical properties. mdpi.commdpi.com

Mechanical Properties: Simulations of deformation processes, such as tensile or shear stress, can reveal the mechanisms of plasticity and fracture. For instance, MD simulations have been used to study the interaction between dislocations and precipitates in Fe-V alloys, a methodology that could be applied to understand the strengthening mechanisms in tin-containing vanadium alloys. academicjournals.org

Thermal Properties: MD is used to determine thermal properties like the melting point. academicjournals.org By simulating a solid-liquid coexistence, the equilibrium melting temperature of a V-Sn alloy can be predicted.

While specific MD simulation studies focused exclusively on this compound are not widely reported, the techniques are well-established for vanadium alloys and other intermetallics. academicjournals.orgresearchgate.net For example, MD simulations on V-Cr-Ti alloys have successfully investigated thermomechanical properties like elastic constants and melting points using empirical potentials. academicjournals.org These approaches provide a clear blueprint for future MD studies on the V-Sn system to explore its behavior under various thermal and mechanical conditions.

Phase Field Simulations for Microstructural Evolution

Phase-field modeling is a powerful computational technique used to simulate the evolution of microstructures in materials at the mesoscale (micrometers to millimeters). mdpi.comarxiv.org It describes the system using continuous field variables that represent different phases (e.g., solid, liquid, or different crystal grains). The evolution of these fields over time is governed by thermodynamic and kinetic principles, allowing for the simulation of complex processes like solidification, grain growth, and precipitation. edp-open.org

For this compound systems, phase-field simulations could be applied to:

Solidification Microstructure: Simulate the formation of V₃Sn or VSn₂ phases from a molten V-Sn alloy, predicting the resulting morphology (e.g., dendritic or cellular) under different cooling rates. mdpi.com

Precipitate Growth: Model the growth and coarsening of this compound precipitates within a matrix material, which is critical for controlling the mechanical properties of alloys.

Interfacial Reactions: Simulate the formation of intermetallic layers, such as V₃Sn, at the interface between solid vanadium and liquid tin. researchgate.netams.org.cn

Although there is a lack of published research applying phase-field simulations specifically to the V-Sn system, the methodology has been successfully used for other tin-containing intermetallic systems, such as Cu-Sn and Ni-Sn. researchgate.netams.org.cn In these studies, phase-field models, often coupled with thermodynamic databases (CALPHAD), have accurately predicted the morphology and growth kinetics of intermetallic compounds at solder interfaces. edp-open.orgams.org.cn This demonstrates the significant potential of phase-field modeling to predict and control the microstructure of this compound and related alloys during processing. arxiv.org

Prediction of Electronic and Optical Properties via Computational Methods

Computational methods, particularly DFT, are highly effective for predicting the electronic and optical properties of materials. These predictions are vital for identifying potential applications in electronics, optoelectronics, and catalysis.

For this compound, these calculations can determine:

Electronic Band Structure: This describes the ranges of energy that an electron is allowed to have within the crystal. The band structure determines whether a material is a metal, semiconductor, or insulator. Calculations for V₃Sn show it to be a metal, as there is no band gap at the Fermi level. materialsproject.org

Density of States (DOS): The DOS indicates the number of available electronic states at each energy level. It provides insight into the nature of chemical bonding and the contribution of different atomic orbitals (e.g., V 3d, Sn 5p) to the electronic structure.

Optical Properties: Based on the electronic structure, properties such as the dielectric function, absorption coefficient, and reflectivity can be calculated. researchgate.netresearchgate.netscielo.org.mx These properties predict how the material interacts with electromagnetic radiation. For example, DFT calculations on V-doped SnO₂ have been used to explore how doping affects optical transparency and photocatalytic properties. researchgate.net

Table 2: Predicted Electronic Properties of V₃Sn

Property Calculated Value Method Reference
Band Gap 0.000 eV (Metal) DFT (GGA) materialsproject.org
Dielectric Constant Not applicable (Metal) - -

These computational predictions are invaluable for screening materials for specific applications. For instance, the metallic nature of V₃Sn suggests its potential use in applications requiring good electrical conductivity. Similar computational screening has been performed on a wide range of alloys and compounds to identify promising candidates for thermoelectric or spintronic devices. researchgate.netacs.org

Integration of Computational Methods with Experimental Validation

The most robust materials research combines computational modeling with experimental validation. Computational predictions can guide experiments by identifying promising materials and processing conditions, while experimental results provide crucial validation for the accuracy of the computational models. researchgate.net

In the study of the vanadium-tin system, this integrated approach is evident in several areas:

Phase Diagram Determination: Experimental techniques like XRD and microscopy are used to identify the phases present in annealed V-Sn alloys. researchgate.net These results are then used to refine thermodynamic databases for CALPHAD (CALculation of PHAse Diagrams) models, which can then predict the phase diagram over a wide range of temperatures and compositions. researchgate.netscispace.com

Structural Characterization: The lattice parameters of V₃Sn predicted by DFT materialsproject.org can be directly compared with experimental values obtained from XRD analysis, confirming the accuracy of the computational model. researchgate.net

Spectroscopic Analysis: In studies of V-doped materials, DFT calculations are used to interpret experimental X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES) spectra. unlp.edu.aracs.orgresearchgate.net This helps to determine the oxidation states and local coordination environments of vanadium and tin atoms within the material.

Mechanical Properties: The effect of adding V and Sn to other alloys, like gray cast iron, has been studied by comparing experimentally measured mechanical properties with microstructural observations, providing data that can inform and validate simulations of strengthening mechanisms. researchgate.net

This synergy between computation and experiment accelerates the materials discovery and development cycle. Models validated against experimental data for known V-Sn compounds can then be used with greater confidence to predict the properties of new, unexplored compositions or structures within the this compound family. nih.govmdpi.com

Advanced Spectroscopic and Material Characterization Techniques for Vanadium Stannide

Mössbauer Spectroscopy for Nuclear and Local Environment Investigations

Mössbauer spectroscopy is a powerful technique for probing the local environment of specific nuclei within a solid matrix. In the context of vanadium stannide, it is particularly effective when using the ¹¹⁹Sn isotope. Studies involving the resonance absorption of 23.8 keV gamma quanta by ¹¹⁹Sn nuclei embedded in a vanadium matrix provide detailed information about the local atomic environment and lattice dynamics.

Research conducted on solid solutions of tin in vanadium, with tin concentrations ranging from 1.6 to 7.22 atomic percent, has demonstrated the utility of this technique. mdpi.com The Mössbauer spectrum of ¹¹⁹Sn in the vanadium matrix characteristically shows a single resonance line. mdpi.com This indicates a uniform local environment for the tin atoms within the cubic lattice structure. The position of this line, or isomer shift, provides insight into the electronic environment of the tin nucleus. For instance, a positive isomer shift of +1.560 ± 0.015 mm/sec relative to a tin dioxide (SnO₂) standard has been measured, reflecting the specific s-electron density at the Sn nucleus in the metallic vanadium host. mdpi.com

Furthermore, by measuring the probability of recoilless absorption (the Mössbauer effect) across a wide temperature range (e.g., 77 K to 680 K), it is possible to probe the phonon spectrum of the host lattice. mdpi.comresearchgate.net Experimental data have shown good agreement with theoretical models that utilize the experimentally determined phonon frequency spectrum of vanadium. mdpi.comresearchgate.net Notably, within experimental error, the magnitude of the Mössbauer effect was found to be independent of the tin concentration in the alloys studied, suggesting that the local vibrational dynamics around the tin atoms are not significantly altered by changes in composition within this range. mdpi.comresearchgate.net

Key Findings from Mössbauer Spectroscopy of ¹¹⁹Sn in Vanadium Matrix
ParameterObservationSignificanceReference
Spectral ShapeSingle resonance lineIndicates a consistent and uniform local environment for Sn atoms in the V lattice. mdpi.com
Isomer Shift (vs. SnO₂)+1.560 ± 0.015 mm/secCharacterizes the specific s-electron density at the Sn nucleus within the metallic alloy. mdpi.com
Temperature DependenceEffect measured from 77 K to 680 K shows good agreement with phonon spectrum theory.Allows for the investigation of lattice dynamics and vibrational properties of the host material. mdpi.comresearchgate.net
Concentration DependenceNo significant difference in the effect for Sn concentrations between 1.6 and 7.22 at.%.Suggests that local vibrational dynamics around Sn atoms are stable within this compositional range. mdpi.com

Raman Spectroscopy for Vibrational Modes and Phonon Analysis

Raman spectroscopy is a non-destructive light scattering technique used to probe the vibrational modes (phonons) of a material. renishaw.com By analyzing the frequency, intensity, and polarization of the scattered light, one can gain insight into the crystal structure, symmetry, and electron-phonon coupling of a compound like this compound (V₃Sn). renishaw.comhoriba.com

For materials with the A15 crystal structure, such as V₃Sn, V₃Si, and Nb₃Sn, Raman spectroscopy is particularly revealing. illinois.educapes.gov.br The A15 structure (space group Pm-3n) has specific Raman-active phonon modes. capes.gov.br One of the most studied is the Eg optical phonon, which shows anomalous behavior in its width, shape, and temperature dependence. illinois.edu This behavior is attributed to the strong coupling between the phonon and the electronic band structure of the material. illinois.edu

In related A15 compounds like Nb₃Sn, Raman studies have identified new peaks that appear in the superconducting state at energies close to the superconducting gap (2Δ). arxiv.org This phenomenon is interpreted as electronic Raman scattering from the breaking and recombination of Cooper pairs, which provides direct evidence for the magnitude and symmetry of the superconducting gap. arxiv.orgmdpi.com Similar investigations on V₃Sn would be crucial for understanding its superconducting properties.

Furthermore, Raman spectroscopy can detect structural phase transitions. For instance, in V₃Si, the technique has been used to observe the martensitic transformation from a cubic to a tetragonal phase at low temperatures, as indicated by the splitting and shifting of Raman peaks. capes.gov.br Given that some A15 compounds exhibit such instabilities, Raman analysis is a sensitive tool for detecting subtle structural changes in V₃Sn as a function of temperature or pressure.

Application of Raman Spectroscopy to A15 Compounds
Analysis TypeInformation ObtainedExample from A15 Compounds (V₃Si, Nb₃Sn)Reference
Phonon Mode AnalysisCrystal structure, symmetry, and lattice dynamics.Anomalous temperature dependence of the Eg optic phonon reveals strong electron-phonon coupling. illinois.educapes.gov.br
Electronic Raman ScatteringMagnitude and symmetry of the superconducting energy gap.Observation of new peaks near 2Δ in the superconducting state. arxiv.orgmdpi.com
Phase Transition MonitoringDetection of structural changes.Peak splitting and shifting indicates the cubic-to-tetragonal martensitic transition. capes.gov.br
Disorder EffectsImpact of lattice defects on physical properties.Irradiation-induced disorder creates a one-phonon density of states spectrum. illinois.edu

Electron Spin Resonance (ESR) for Paramagnetic Species and Defects

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as certain transition metal ions or crystal lattice defects. escholarship.orgnanografi.com While the ideal V₃Sn lattice is diamagnetic, ESR can be an invaluable tool for identifying and characterizing paramagnetic centers that may arise from stoichiometry deviations, impurities, or radiation-induced defects. These paramagnetic sites can significantly influence the material's magnetic and electronic properties.

A relevant example is the study of vanadium ions in a tin oxide (SnO₂) matrix. nrel.gov In this system, ESR spectra reveal a distinct hyperfine structure arising from the interaction of the unpaired electron of the vanadium ion (V⁴⁺, 3d¹) with the nuclear spin of the ⁵¹V nucleus (I=7/2), resulting in a characteristic eight-line pattern. nanografi.comnrel.gov Additionally, a superhyperfine structure can be observed due to interactions with the nuclear spins of neighboring tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both I=1/2). nrel.gov

The analysis of these spectra through a spin Hamiltonian allows for the determination of key parameters like the g-tensor and the hyperfine (A) and superhyperfine (T) coupling tensors. These parameters provide detailed information about the local symmetry of the vanadium site and the nature of the molecular orbitals. nrel.gov For instance, in SnO₂:V, the anisotropy of the superhyperfine tensor was used to deduce the symmetry of the ground state molecular orbital. nrel.gov If paramagnetic V⁴⁺ centers or other defects were present in a this compound sample, ESR would similarly offer a microscopic view of their electronic structure and local environment. missouristate.edu

Illustrative ESR Spin Hamiltonian Parameters for Vanadium in a Tin Environment (SnO₂:V)
ParameterValueInterpretationReference
g-tensor (gₓₓ, gᵧᵧ, gzz)1.939, 1.903, 1.943Describes the interaction of the electron spin with the external magnetic field, indicating the local electronic environment. nrel.gov
⁵¹V Hyperfine Tensor (Aₓₓ, Aᵧᵧ, Azz)158.4 G, 159.2 G, 43.1 GQuantifies the interaction between the electron spin and the vanadium nuclear spin, confirming the identity of the paramagnetic center. nrel.gov
¹¹⁷,¹¹⁹Sn Superhyperfine Tensor (Tᵧᵧ)168 G (for tins on c-axis)Measures the interaction with neighboring tin nuclei, probing the delocalization of the unpaired electron onto ligand atoms. nrel.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁵¹V NMR) for Local Structure and Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local atomic and electronic structure around a specific nucleus. illinois.edu For this compound, ⁵¹V NMR is particularly powerful due to the high natural abundance (99.8%) and favorable magnetic properties of the ⁵¹V nucleus. illinois.educapes.gov.br

⁵¹V is a quadrupolar nucleus (spin I = 7/2), meaning its NMR spectrum is influenced by the interaction between its nuclear electric quadrupole moment and the local electric field gradient (EFG) at the nucleus. illinois.edu This interaction, along with the chemical shielding anisotropy (CSA), governs the shape and position of the NMR signal. By analyzing the solid-state NMR spectrum, one can extract quantitative values for the quadrupolar coupling constant (Cq) and the chemical shift anisotropy (δσ). illinois.eduarxiv.org

These parameters are extremely sensitive to the details of the vanadium atom's coordination geometry and electronic environment. illinois.eduarxiv.org For example, changes in the number and type of neighboring atoms, bond lengths, and bond angles will directly impact the EFG and CSA tensors, leading to measurable changes in the NMR spectrum. Therefore, ⁵¹V NMR can be used to distinguish between different crystallographic sites of vanadium in the V₃Sn lattice, identify local disorder or defects, and study subtle structural changes that might occur during phase transitions. d-nb.infoarxiv.org

Key Properties and Applications of ⁵¹V NMR Spectroscopy
Property/ParameterDescriptionSignificance for this compoundReference
Nuclear PropertiesSpin I = 7/2; Natural Abundance = 99.75%High receptivity allows for ready detection even with small sample quantities. capes.gov.br
Quadrupolar Coupling Constant (Cq)Measures the interaction of the nuclear quadrupole moment with the local electric field gradient.Highly sensitive to the symmetry of the local coordination environment of the V atoms. illinois.eduarxiv.org
Chemical Shielding Anisotropy (δσ)Describes the anisotropy of the electronic shielding around the nucleus.Provides detailed information on the local electronic structure and bonding. illinois.eduarxiv.org
Isotropic Chemical ShiftThe average position of the resonance, sensitive to the oxidation state and coordination number.Can distinguish between different vanadium environments and oxidation states within the material. capes.gov.br

Low Energy Ion Scattering (LEIS) for Surface Composition Analysis

Low Energy Ion Scattering (LEIS), also known as Ion Scattering Spectroscopy (ISS), is an exceptionally surface-sensitive technique used to determine the elemental composition of the outermost atomic layer of a material. researchgate.netaps.org This makes it an ideal tool for investigating the surface properties of this compound, which are critical for applications in catalysis, corrosion, and thin-film devices.

The LEIS technique involves bombarding the sample surface with a beam of low-energy noble gas ions (typically He⁺ or Ne⁺ with energies of a few keV). researchgate.netd-nb.info The energy of the ions that backscatter after a single collision with a surface atom is measured. Because the energy loss is dependent on the mass of the surface atom, the resulting energy spectrum provides a direct measurement of the elements present exclusively in the top atomic layer. researchgate.net This extreme surface specificity distinguishes LEIS from most other surface analysis techniques, which probe several atomic layers deep. aps.org

For this compound, LEIS can quantitatively determine the surface ratio of vanadium to tin, revealing any surface segregation or depletion of one element relative to the bulk composition. It can also detect surface contaminants with high sensitivity. researchgate.net By combining LEIS with a sputter gun to gradually remove atomic layers, a high-resolution depth profile of the elemental composition in the near-surface region (up to ~10 nm) can be generated. aps.org

Capabilities of Low Energy Ion Scattering (LEIS)
CapabilityDescriptionApplication to this compoundReference
Surface SensitivityProvides quantitative elemental analysis of the outermost atomic layer.Determine the precise V:Sn ratio at the surface; detect surface segregation. researchgate.netaps.org
Elemental IdentificationIdentifies elements (from Be upwards) based on the energy of backscattered ions.Confirm the presence of V and Sn and identify any surface impurities. researchgate.net
Static Depth ProfilingProvides information on elemental concentration in the first few nanometers without sputtering.Analyze the structure of ultra-thin surface films or passivation layers. researchgate.net
Sputter Depth ProfilingCombines LEIS with ion sputtering to analyze composition as a function of depth.Characterize the composition of thicker surface layers or interfaces in multilayer structures. aps.orgd-nb.info

Electron Probe Microanalysis (EPMA) for Elemental Distribution and Compositional Mapping

Electron Probe Microanalysis (EPMA) is a powerful and widely used technique for non-destructive quantitative elemental analysis of solid materials on a micrometer scale. mdpi.com It is essential for verifying the bulk composition and assessing the homogeneity of synthesized materials like this compound.

The technique works by focusing a high-energy beam of electrons onto a specific point on the sample surface. This causes atoms in the sample to emit characteristic X-rays, each with an energy unique to a specific element. mdpi.com By measuring the intensity of these characteristic X-rays using wavelength-dispersive spectrometers (WDS) and comparing them to intensities from well-characterized standards, EPMA can determine the elemental composition with high accuracy (typically 1-2% relative) and sensitivity (down to ppm levels). mdpi.com

A key advantage of EPMA is its ability to combine precise point analysis with spatial imaging. mdpi.com By scanning the electron beam across the sample surface, it can generate two-dimensional maps showing the distribution of different elements. For a V₃Sn sample, EPMA would be used to:

Verify Stoichiometry: Perform multiple point analyses to confirm that the V:Sn atomic ratio corresponds to the desired 3:1 composition.

Assess Homogeneity: Create elemental maps of vanadium and tin to visually inspect for compositional uniformity and ensure proper mixing of the elements.

Identify Secondary Phases: Detect and quantify the composition of any micro-scale inclusions or secondary phases that may have formed during synthesis, which could significantly impact the material's properties.

Features of Electron Probe Microanalysis (EPMA)
FeatureDescriptionRelevance for this compoundReference
Quantitative AnalysisDetermines the weight percent of elements by comparing sample X-ray intensities to standards.Accurately confirms the bulk stoichiometry (e.g., V₃Sn). mdpi.com
Spatial ResolutionAnalyzes volumes on the order of one cubic micrometer.Enables micro-scale analysis of individual grains or features. mdpi.com
Elemental MappingScans the electron beam to create 2D images of elemental distribution.Visually assesses homogeneity and identifies regions of elemental segregation or secondary phases.
Elemental RangeCan detect and quantify elements from Beryllium (Be) to Uranium (U).Easily measures both vanadium and tin, as well as potential contaminants. mdpi.com

Functional Properties and Advanced Material Applications of Vanadium Stannide

Research on Electrical Transport Properties

The electrical transport properties of vanadium stannide compounds, particularly those with a kagome lattice structure like ScV₆Sn₆, are a subject of intense research due to the emergence of complex electronic phenomena.

Temperature-Dependent Electrical Resistivity

The electrical resistivity of this compound compounds shows significant temperature dependence, which is often linked to underlying phase transitions. In the kagome metal ScV₆Sn₆, the material exhibits metallic behavior, with its electrical resistivity decreasing from 164 µΩ·cm at 300 K to 28 µΩ·cm at 2 K. osti.gov A critical feature in its resistivity profile is a sharp and abrupt drop of about 35% upon cooling through 92 K. osti.gov This drop is associated with a first-order phase transition, which is also evident in magnetic susceptibility and heat capacity measurements. osti.gov

This behavior is distinct from the typical hump-like feature seen in many materials with second-order charge density wave (CDW) transitions. aip.org Instead, the sharp decrease in resistivity is more analogous to the behavior observed in CsV₃Sb₅, where the CDW formation is accompanied by a structural phase transition. osti.govaip.org This suggests the change in resistivity in ScV₆Sn₆ near its transition temperature is primarily due to structural changes. aip.org Above the transition temperature, the resistivity of ScV₆Sn₆ has been observed to have a sublinear temperature dependence, which has been attributed to the scattering of charge carriers by lattice fluctuations. aip.org

Temperature-Dependent Electrical Resistivity of ScV₆Sn₆

Temperature (K)Resistivity (µΩ·cm)Observation
300164Room temperature metallic behavior. osti.gov
>92Decreasing with temperatureMetallic behavior with sublinear dependence. aip.orgusc.edu
92~80 (Pre-drop) -> ~50 (Post-drop)Sharp, 35% drop indicating a phase transition. osti.gov
228Low-temperature metallic behavior. osti.gov

Hall Effect Measurements for Carrier Concentration

Hall effect measurements are a crucial tool for determining key material parameters such as carrier type and concentration. arxiv.org In the this compound kagome metal ScV₆Sn₆, Hall effect data indicates that electrons are the majority charge carriers. arxiv.org A single-band model analysis of the Hall resistivity at 2 K yields an electron density (n) of approximately 2.4 x 10²¹ cm⁻³ and an electron mobility (μ) of 265 cm² V⁻¹ s⁻¹. arxiv.org

Studies on ScV₆Sn₆ have revealed anomalous transport phenomena above the charge density wave (CDW) ordering temperature, including a strongly temperature-dependent Hall coefficient. osti.gov This suggests a progressive decrease in carrier density as the temperature decreases, pointing to the formation of a pseudogap. osti.gov In contrast, analysis of Hall data for ScV₆Sn₆ across its CDW transition temperature indicated a step-like increase in both hole (nₕ) and electron (nₑ) carrier concentrations. aip.org Specifically, nₕ is on the order of 1.4 x 10²² cm⁻³, which is four orders of magnitude greater than the n-type carrier density of approximately 0.7 x 10¹⁸ cm⁻³. aip.org This dominance of p-type carriers at high temperatures is consistent with the positive and linearly varying Seebeck coefficient observed above 200 K. aip.org The complex behavior of carrier concentration highlights the intricate interplay of electronic bands and structural changes in this material.

Carrier Properties in ScV₆Sn₆

ParameterValueConditionsSource
Majority Carrier TypeElectronsHigh field, low temperature arxiv.org
Electron Density (n)~2.4 x 10²¹ cm⁻³2 K arxiv.org
Electron Mobility (μ)~265 cm² V⁻¹ s⁻¹2 K arxiv.org
p-type Carrier Density (nₕ)~1.4 x 10²² cm⁻³~200 K aip.org
n-type Carrier Density (nₑ)~0.7 x 10¹⁸ cm⁻³~200 K aip.org

Charge Density Wave (CDW) and Spin Density Wave (SDW) Phenomena

Vanadium stannides, especially the kagome metal ScV₆Sn₆, are notable for exhibiting a charge density wave (CDW), which is a periodic modulation of the electronic charge density coupled to a distortion in the crystal lattice. osti.govmanep.ch ScV₆Sn₆ hosts a CDW below a transition temperature of about 92 K. osti.govusc.edu This transition is first-order and couples to the crystal lattice, as evidenced by a sharp drop in magnetic susceptibility and electrical resistivity, as well as a clear anomaly in heat capacity measurements. osti.gov

The CDW in ScV₆Sn₆ is fundamentally different from the electronically driven 2x2 charge order seen in the canonical AV₃Sb₅ kagome systems. escholarship.orgsnu.ac.krresearchgate.net Multimodal investigations suggest that the CDW in ScV₆Sn₆ is primarily driven by the instability of planar Sn and Sc phonon modes, with the electronic instability from the vanadium kagome lattice itself playing only a marginal role. escholarship.orgsnu.ac.krresearchgate.net This indicates a mechanism promoted by strong electron-phonon coupling. manep.charxiv.org This is further supported by the observation of an anomalous band dispersion and multiple hybridization energy gaps that result from the CDW-induced band folding. arxiv.org The discovery of this unique CDW mechanism in ScV₆Sn₆ provides a new avenue for understanding symmetry-breaking phase transitions in kagome lattice materials. escholarship.orgsnu.ac.kr While CDW is well-established in ScV₆Sn₆, there is no evidence of a spin density wave (SDW) or long-range magnetic order in this compound. usc.edu

Investigations into Magnetic Properties

While pure vanadium is a non-magnetic metal, its magnetic properties can be significantly altered when alloyed with other elements, leading to induced magnetic moments and complex magnetic behaviors. lnu.edu.ua

Induced Vanadium Polarization in Iron-Based Intermetallic Compounds

When vanadium is incorporated into iron-based intermetallic compounds, it can develop a significant induced magnetic moment. lnu.edu.ua Studies on disordered Fe₁₋ₓVₓ alloys and NdFe₁₂₋ₓVₓ compounds using X-ray magnetic circular dichroism (XMCD) have shown that the vanadium magnetic moment is consistently coupled antiferromagnetically to the iron moment. lnu.edu.ua This induced polarization on the vanadium atoms is a direct result of the influence of the surrounding iron atoms. lnu.edu.uaufrgs.br

The magnitude of the induced vanadium moment is dependent on its concentration within the alloy. In iron-rich Fe₁₋ₓVₓ alloys, the vanadium polarization is maximal, reaching values as high as 1 µB for systems with low vanadium content. lnu.edu.ua As the concentration of vanadium increases, the induced magnetic moment on the vanadium atoms tends to decrease. researchgate.net This phenomenon is not limited to disordered alloys; theoretical predictions and experimental observations in various systems, including Fe/V multilayers, confirm the existence of induced polarization on vanadium atoms. lnu.edu.uaphysics.pl

Calculated Magnetic Moments in Fe₁₋ₓVₓ Alloys

Vanadium Conc. (x)Fe Magnetic Moment (µB)V Magnetic Moment (µB)
0.04~2.5~-1.0
0.08~2.4~-0.9
0.16~2.2~-0.7
0.20~2.1~-0.6
Note: Data is estimated from graphical representations in Ref. lnu.edu.ua. The negative sign for the V moment indicates antiferromagnetic coupling with Fe.

Magnetism in Vanadium-Containing Systems

The magnetic behavior of vanadium is highly sensitive to its chemical environment. While elemental vanadium is non-magnetic, magnetism can be induced when it is alloyed with magnetic elements or when its dimensionality is constrained, such as in nanoparticles. lnu.edu.ua In alloys with ferromagnetic elements like iron, the magnetism observed at vanadium sites is typically induced by the host's magnetic atoms. researchgate.net For instance, in σ-phase Fe-V alloys, the magnetism at V atoms is linearly correlated with the magnetic moment of the neighboring Fe atoms, confirming its induced nature. researchgate.net

Conversely, alloying non-magnetic materials with vanadium can introduce magnetism. First-principles studies on WSe₂, a non-magnetic semiconductor, show that alloying it with VSe₂ to form W₁₋ₓVₓSe₂ alloys induces long-range ferromagnetic order. nih.govacs.org In these systems, the total magnetic moment increases with the concentration of vanadium, indicating that the magnetism originates primarily from the atomic magnetic moments of the vanadium atoms. nih.gov In other systems, such as dilute Au-V alloys, the magnetic properties are complex, with vanadium sites described as either "magnetic" or "non-magnetic" depending on the local atomic environment, which can be explained by a virtual bound d-state model. aps.org

Potential in Advanced Material Systems (non-battery/catalyst specific)

This compound (V-Sn) compounds, particularly those with an A15 crystal structure like V₃Sn, are being investigated for their unique physical and mechanical properties. These characteristics position them as candidates for integration into sophisticated material systems beyond their well-known superconducting applications.

Integration within Multilayered Structures or Composites

The integration of this compound into multilayered structures and composites is an emerging area of materials science, largely driven by the discovery of novel quantum materials with unique electronic properties.

Recent research has focused on a class of materials known as kagome metals, which possess a distinctive atomic lattice structure resembling a traditional Japanese woven bamboo pattern ("kagome"). asiaresearchnews.comcityu.edu.hk Certain metallic crystals, such as GdV₆Sn₆ and ScV₆Sn₆, feature a layered structure where V₃Sn subunits are arranged geometrically in a "kagome layer". asiaresearchnews.comcityu.edu.hkosti.gov In GdV₆Sn₆, for instance, layers of V₃Sn are stacked between alternating layers of tin (Sn) and gadolinium-tin (GdSn₂). asiaresearchnews.comcityu.edu.hk The V₃Sn kagome layer in this configuration is non-magnetic, while the GdSn₂ layer is magnetic. asiaresearchnews.comcityu.edu.hk

The unique arrangement in these multilayered crystals gives rise to unusual electronic behaviors on the material's surface. asiaresearchnews.comcityu.edu.hk Researchers have demonstrated that the surface electrons in GdV₆Sn₆ become reordered, or "spin-polarized," in a phenomenon that could be harnessed for next-generation transistors in the field of spintronics. cityu.edu.hk Furthermore, the ability to manipulate these surface properties, for example by coating the surface with potassium atoms (electron doping), allows for the deliberate reversal of the electron spin chirality. asiaresearchnews.com

In other composite material research, vanadium nitride (VN), rather than a stannide, has been used as an additive. For example, its inclusion in an Fe–Cu–Ni–Sn matrix resulted in significant grain refinement of the ferrite (B1171679) structure, suggesting the potential of vanadium compounds to enhance the mechanical properties of metal-matrix composites. researchgate.net While not a direct application of this compound, this highlights the broader interest in using vanadium-based compounds to engineer advanced composites. The development of nanoscale metallic multilayer composites often utilizes physical vapor deposition (PVD) techniques, which allow for atomic-scale control over layer thickness and composition, enabling the creation of materials with unique, engineered properties. mdpi.com

Table 1: this compound in Layered Kagome Metals

Compound Structural Feature Key Finding Potential Application
GdV₆Sn₆ Contains V₃Sn subunits in a multilayered "kagome" lattice structure. asiaresearchnews.comcityu.edu.hk Exhibits unusual, manipulable spin-polarized surface states. cityu.edu.hk Next-generation spintronic devices. cityu.edu.hk

Thermoelectric Performance Assessment

Thermoelectric materials can convert heat energy into electrical energy and vice-versa, with their efficiency measured by a dimensionless figure-of-merit (ZT). Research into vanadium-tin compounds has revealed their potential for enhancing thermoelectric performance, primarily through doping strategies in established thermoelectric materials.

Significant improvements have been observed by doping existing thermoelectric compounds with vanadium. In Hf-free ZrNiSn half-Heusler alloys, doping with vanadium on the zirconium (Zr) site leads to a synergistic enhancement of electrical conductivity while simultaneously decreasing thermal conductivity. acs.org This effect, attributed to mass fluctuation and substitutional defects that scatter heat-carrying phonons, resulted in a ZT of approximately 1 at 873 K for the composition Zr₀.₉V₀.₁NiSn. acs.org This represented a 70% increase over the pristine material and a 25% improvement over the best-reported results for similar materials at the time. acs.org

Similarly, vanadium has been introduced as a dopant in tin telluride (SnTe), a well-known thermoelectric material. bohrium.com This work positions vanadium as a resonant dopant, a strategy used to engineer the electronic band structure to improve thermoelectric properties. bohrium.com The goal of such doping is to enhance the Seebeck coefficient without significantly compromising electrical conductivity.

Another complex material containing both vanadium and tin, the quaternary sulfide (B99878) Cu₂₆V₂Sn₆S₃₂, has also been investigated for its thermoelectric properties. aip.org This material exhibits electrical transport properties consistent with p-type semiconductors and demonstrates the potential for tuning these properties through processing conditions like sintering temperature. aip.org

Table 3: Thermoelectric Performance of Vanadium-Tin Related Materials

Material System Role of Vanadium/Tin Key Performance Metric Mechanism of Enhancement
V-doped ZrNiSn Vanadium as a dopant on the Zr-site. ZT ~ 1 at 873 K for Zr₀.₉V₀.₁NiSn. acs.org Synergistic increase in electrical conductivity and decrease in thermal conductivity due to phonon scattering. acs.org
V-doped SnTe Vanadium as a resonant dopant in SnTe. bohrium.com Augmenting thermoelectric performance. bohrium.com Electronic structure engineering through resonant levels. bohrium.com

Future Research Directions and Emerging Paradigms in Vanadium Stannide Science

Exploration of Ternary and Quaternary Vanadium-Tin-X Systems

The introduction of a third or fourth element (X) into the vanadium-tin binary system opens up a vast compositional space for the discovery of new materials with tailored properties. Research in this area is moving beyond simple binary compounds to explore the rich chemistry and physics of ternary and quaternary phases.

Ternary Systems: The investigation of ternary phase diagrams is crucial for understanding phase stability and identifying new compounds. For instance, experimental studies on the Sn-Ni-V ternary system at 600°C have revealed the formation of a ternary phase with the stoichiometry Sn(Niₓ, V₁₋ₓ)₃ where x ranges from 0.33 to 0.67. researchgate.net This research also identified the equilibrium between this ternary phase and other binary compounds like Ni₃Sn₂, V₃Sn, and Ni₂V. researchgate.net Another area of interest is the synthesis of inherently nanolaminated Mₙ₊₁AXₙ (MAX) phases, where M is an early transition metal, A is an A-group element, and X is carbon or nitrogen. The V₂(AₓSn₁₋ₓ)C system, where the A-site is occupied by a mixture of elements including tin, demonstrates how multielemental alloying can be used to tailor magnetic properties. researchgate.net The development of ternary iron vanadium oxides, such as FeVO₄ and FeV₂O₄, as semiconductors for photoelectrochemical applications also highlights the potential of these complex systems. rsc.org

Quaternary Systems: The addition of a fourth element provides even greater flexibility in tuning material properties. The development of quaternary systems like Titanium Vanadium Carbonitride (TiVCN) is being explored for applications requiring high mechanical performance in aggressive environments. researchgate.net The incorporation of vanadium into the TiCN crystal lattice is being studied to understand its impact on structural and mechanical properties. researchgate.net In the realm of spintronics, quaternary vanadium fluorides like Rb₂NaVF₆ are being investigated for their predicted half-metallic ferromagnetic properties. scielo.org.mx Furthermore, research into quaternary vanadium oxides, such as V₁₋ₓ₋ySrₓWyO₂, is focused on enhancing thermochromic properties for applications like smart windows. acs.org

The table below summarizes some of the explored ternary and quaternary vanadium-tin-X systems and their areas of interest.

System TypeExample SystemInvestigated Properties/Applications
Ternary Sn-Ni-VPhase equilibria, formation of new ternary compounds. researchgate.net
Ternary V₂(AₓSn₁₋ₓ)C (MAX Phase)Tailorable magnetic properties through A-site alloying. researchgate.net
Ternary Fe-V-Oxides (FeVO₄, FeV₂O₄)Semiconductor properties for photoelectrochemical water oxidation. rsc.org
Quaternary TiVCNEnhanced mechanical properties for coatings. researchgate.net
Quaternary Rb₂NaVF₆Half-metallic ferromagnetism for spintronics. scielo.org.mx
Quaternary V₁₋ₓ₋ySrₓWyO₂Enhanced thermochromic properties for smart glass. acs.org

Nanostructured Vanadium Stannides: Synthesis and Characterization

The synthesis of materials at the nanoscale is a powerful strategy to unlock novel properties and enhance performance in various applications. Future research on vanadium stannides will increasingly focus on the development of nanostructured forms, such as nanoparticles, nanowires, nanorods, and thin films. acs.orgmdpi.com

Synthesis Methods: A variety of synthesis techniques, proven effective for other vanadium-based nanomaterials, are expected to be adapted for vanadium stannides. Hydrothermal synthesis is a versatile method for producing a range of nanostructures, including nanowires, nanorods, and nanosheets, by controlling parameters like temperature and pH. mdpi.comresearchgate.net The thermal decomposition of molecular precursors, such as organometallic compounds, offers another route to produce nanocomposites with controlled morphology and composition. mdpi.com For example, a one-step pyrolysis of vanadyl phthalocyanine (B1677752) has been used to create vanadium nitride/carbon nanocomposites, a method that could potentially be applied to tin-containing precursors. mdpi.com

Characterization Techniques: A suite of advanced characterization techniques is essential to understand the morphology, crystal structure, and elemental composition of nanostructured vanadium stannides. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology and size of the nanostructures. mdpi.comacs.org X-ray Diffraction (XRD) is used to determine the crystalline phase and structure of the synthesized materials. mdpi.comacs.org Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) provide crucial information about the elemental composition and oxidation states on the material's surface. researchgate.net

The table below outlines common synthesis and characterization methods applicable to nanostructured vanadium stannides.

Method TypeTechniqueInformation Provided
Synthesis Hydrothermal SynthesisControl over morphology (nanowires, nanorods, nanosheets). mdpi.comresearchgate.net
Synthesis Thermal DecompositionFormation of nanocomposites from molecular precursors. mdpi.com
Characterization Scanning Electron Microscopy (SEM)Surface morphology and microstructure. acs.org
Characterization Transmission Electron Microscopy (TEM)Internal structure, size, and shape at the nanoscale. acs.org
Characterization X-ray Diffraction (XRD)Crystal structure and phase identification. acs.org
Characterization X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical states. researchgate.net

High-Throughput Computational Screening for Novel Vanadium Stannide Phases

High-throughput computational screening, driven by advances in computing power and simulation methodologies, is revolutionizing materials discovery. advancedsciencenews.com This paradigm allows for the rapid evaluation of a vast number of potential compounds, significantly accelerating the identification of new, stable this compound phases with desired properties before their experimental synthesis. advancedsciencenews.comacs.org

The process typically begins with generating a large database of candidate structures based on known crystal prototypes and chemical compositions. advancedsciencenews.com First-principles calculations, primarily based on Density Functional Theory (DFT), are then used to systematically screen these candidates for various properties. advancedsciencenews.comresearchgate.net Key screening criteria include thermodynamic stability (to ensure the material can be synthesized), electronic properties (like bandgap), and other functional properties relevant to specific applications. advancedsciencenews.comresearchgate.net This computational pre-screening drastically reduces the experimental search space, allowing researchers to focus their efforts on the most promising candidates. advancedsciencenews.com This approach has been successfully applied to discover a wide range of materials, from solar absorbers to catalysts, and holds immense promise for exploring the vanadium-tin chemical space. advancedsciencenews.comrsc.org

The workflow for high-throughput computational screening of vanadium stannides is summarized below.

StepDescriptionKey Objective
1. Candidate Generation Create a large library of potential this compound crystal structures with varying stoichiometries.To cover a wide range of the compositional landscape.
2. Stability Analysis Use DFT calculations to compute the formation energy of each candidate to assess its thermodynamic stability.To identify phases that are likely to be synthesizable. researchgate.net
3. Property Prediction For stable candidates, calculate key physical and chemical properties (e.g., electronic band structure, magnetic ordering, mechanical strength).To screen for materials with desirable functional properties. researchgate.net
4. Experimental Validation Synthesize and characterize the most promising candidates identified through screening to verify the computational predictions.To confirm the existence and properties of the novel materials.

In Situ Characterization Techniques for Dynamic Process Understanding

Understanding the dynamic evolution of materials during synthesis, processing, or operation is crucial for controlling their properties and performance. In situ characterization techniques, which allow for real-time monitoring of materials in their native environment, are becoming indispensable tools for gaining mechanistic insights into the formation and transformation of vanadium stannides. rsc.org

Recent advancements in techniques like in situ Transmission Electron Microscopy (TEM) and in situ X-ray Diffraction (XRD) have enabled researchers to observe dynamic processes at the atomic and nanoscale. acs.orgchinesechemsoc.org In situ TEM allows for the direct visualization of nanostructure growth, phase transformations, and morphological changes as they occur, for example, during thermal annealing. acs.org This has been demonstrated in the study of vanadium oxide nanostructure growth, where the transformation from V₂O₅ to VO₂ was observed in real-time. acs.org

Similarly, in situ XRD provides real-time information on the evolution of the crystal structure and phase composition during chemical reactions or electrochemical processes. researchgate.net This is particularly valuable for studying reaction mechanisms and identifying transient or intermediate phases that may not be detectable with conventional ex-situ methods. researchgate.net Other powerful in situ techniques include X-ray Absorption Spectroscopy (XAS), which probes the local atomic and electronic structure, providing insights into changes in oxidation states and coordination environments during dynamic processes. rsc.orgchinesechemsoc.org

The table below highlights key in situ techniques and the dynamic information they can provide for the study of vanadium stannides.

TechniqueDynamic Information Obtainable
In Situ Transmission Electron Microscopy (TEM) Real-time observation of nanostructure growth, phase transformations, and morphological evolution. acs.org
In Situ X-ray Diffraction (XRD) Real-time monitoring of crystal structure evolution and phase transitions during reactions. researchgate.net
In Situ X-ray Absorption Spectroscopy (XAS) Probing dynamic changes in local atomic coordination, bond distances, and electronic oxidation states. chinesechemsoc.org

Development of Theoretical Models for Complex Property Predictions

To complement experimental efforts and guide the rational design of new vanadium stannides, the development of robust theoretical models is essential. These models, based on the principles of quantum mechanics, are crucial for predicting the complex electronic, magnetic, and structural properties of these materials from first principles. researchgate.netcornell.edu

Density Functional Theory (DFT) is a cornerstone of modern computational materials science, providing a powerful framework for calculating the ground-state properties of materials. researchgate.net For vanadium stannides, which often exhibit strong electron correlation effects due to the presence of vanadium d-electrons, standard DFT approaches may need to be augmented with more advanced methods. cornell.edu Techniques like DFT+U or hybrid functionals can provide a more accurate description of the electronic structure and magnetic properties of such correlated systems.

Beyond predicting static properties, theoretical models are being developed to understand and predict dynamic phenomena and material behavior under non-equilibrium conditions. The ultimate goal is to create a predictive framework that can accurately forecast the properties of yet-to-be-synthesized this compound compounds, thereby accelerating the discovery of materials with novel functionalities. acs.org This synergy between advanced theoretical modeling and experimental synthesis and characterization will be a defining feature of future research in the field.

Key theoretical approaches and their roles in this compound research are outlined below.

Theoretical ApproachRole in this compound Research
Density Functional Theory (DFT) Calculation of ground-state properties such as crystal structure, phase stability, and electronic band structure. researchgate.net
DFT+U / Hybrid Functionals More accurate prediction of properties in strongly correlated systems, including magnetic moments and band gaps. cornell.edu
Evolutionary Algorithms (e.g., USPEX) Prediction of novel, stable crystal structures given only the chemical composition. acs.org
Molecular Dynamics (MD) Simulations Understanding the dynamics of atoms, phase transitions, and the behavior of materials at finite temperatures. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for vanadium stannide (V-Sn), and how can researchers optimize reaction conditions for phase purity?

  • Methodological Answer: this compound synthesis typically involves solid-state reactions or chemical vapor transport. To optimize phase purity, use controlled stoichiometric ratios (e.g., V:Sn = 1:1) and annealing under inert atmospheres (e.g., argon) at 600–800°C for 48–72 hours. Monitor intermediate phases via X-ray diffraction (XRD) and adjust heating rates to minimize Sn sublimation . For reproducibility, employ thermogravimetric analysis (TGA) to track mass loss and ensure stoichiometric integrity .

Q. Which characterization techniques are critical for confirming the structural and electronic properties of this compound?

  • Methodological Answer: Prioritize XRD with Rietveld refinement to resolve crystal structure (e.g., cubic vs. tetragonal phases). Pair this with X-ray photoelectron spectroscopy (XPS) to verify oxidation states (V³⁺/V⁴⁺ and Sn⁴⁺). For electronic properties, use UV-Vis spectroscopy to estimate bandgap energy and Hall effect measurements to assess carrier mobility. Cross-validate with density functional theory (DFT) calculations to correlate experimental and theoretical band structures .

Q. How can researchers address discrepancies in reported thermodynamic stability data for this compound?

  • Methodological Answer: Discrepancies often arise from synthesis conditions (e.g., oxygen contamination). Standardize protocols by conducting differential scanning calorimetry (DSC) under identical atmospheres and heating rates. Compare results with phase diagrams from high-throughput computational databases (e.g., Materials Project). If contradictions persist, perform in-situ XRD during heating to detect metastable intermediates .

Advanced Research Questions

Q. What strategies resolve conflicting data on this compound’s magnetic properties across studies?

  • Methodological Answer: Conflicting magnetic data (e.g., paramagnetic vs. antiferromagnetic behavior) may stem from sample defects or impurity phases. Use neutron diffraction to distinguish bulk vs. surface magnetism and superconducting quantum interference device (SQUID) magnetometry under varying temperatures (2–300 K). Apply first-principles calculations to model defect-induced magnetic variations and validate with atomically resolved STEM-EELS .

Q. How can the electronic transport mechanisms in this compound be systematically investigated?

  • Methodological Answer: Design experiments to decouple carrier contributions (electrons vs. holes) using Seebeck coefficient and resistivity measurements under controlled temperatures (4–300 K). For anisotropic systems, employ angle-resolved photoemission spectroscopy (ARPES) to map Fermi surfaces. Compare with DFT+U simulations to account for electron correlation effects .

Q. What advanced statistical methods are recommended for analyzing multivariate datasets in this compound studies?

  • Methodological Answer: Use principal component analysis (PCA) to identify dominant variables (e.g., synthesis temperature, Sn content) influencing properties like conductivity. For predictive modeling, apply machine learning algorithms (e.g., random forests) trained on datasets from open repositories (e.g., ICSD). Validate models with cross-study replication and error margin quantification .

Methodological Design & Data Analysis

Q. How should researchers design experiments to probe the catalytic activity of this compound in energy applications?

  • Methodological Answer: For electrocatalysis (e.g., hydrogen evolution), use a three-electrode setup with controlled potential electrolysis. Normalize activity by electrochemically active surface area (ECSA) via double-layer capacitance measurements. Perform post-test XPS to detect surface oxidation or Sn leaching. Correlate activity trends with DFT-calculated adsorption energies .

Q. What frameworks guide the integration of computational and experimental data for this compound research?

  • Methodological Answer: Adopt a "materials co-design" approach:

  • Step 1: Use high-throughput DFT to screen hypothetical V-Sn phases for target properties (e.g., high conductivity).
  • Step 2: Validate predictions via combinatorial synthesis (e.g., sputtering libraries) and rapid XRD/EDS screening.
  • Step 3: Refine models using Bayesian optimization to iteratively close the experiment-computation loop .

Tables for Reference

Property Technique Key Parameters References
Phase PurityXRD + Rietveld RefinementR-factor < 5%, χ² < 2
Electronic StructureARPES + DFTk-point sampling ≥ 10⁶, Hubbard U = 3–5 eV
Magnetic BehaviorSQUID + Neutron DiffractionField range: ±7 T, resolution: 0.1 μB

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.